molecular formula C9H9BrClNO B1669450 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide CAS No. 96686-51-0

2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

Cat. No.: B1669450
CAS No.: 96686-51-0
M. Wt: 262.53 g/mol
InChI Key: AKNLFHJQVCPHHO-UHFFFAOYSA-N
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Description

Cosan-528 is a bioactive chemical.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNLFHJQVCPHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041411
Record name 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
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Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96686-51-0
Record name 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
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Record name 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
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Record name 4'-BROMO-2-CHLORO-O-ACETOTOLUIDIDE
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Record name 2-CHLORO-N-(2-METHYL-4-BROMOPHENYL)ACETAMIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide (CAS No. 96686-51-0). Due to the limited availability of published experimental data for this specific compound, this document primarily relies on computed data from established chemical databases. This guide also outlines a probable synthetic route and discusses its potential biological activity, offering valuable insights for its application in research and development.

Core Chemical Properties and Identifiers

This compound is a halogenated aromatic amide. Its structure, featuring a chloroacetamide group attached to a bromo- and methyl-substituted aniline ring, makes it an interesting candidate for various chemical syntheses and biological screenings.

Data Summary
PropertyValueSource
IUPAC Name N-(4-bromo-2-methylphenyl)-2-chloroacetamide[PubChem]
CAS Number 96686-51-0[MAGIC, PubChem]
Molecular Formula C₉H₉BrClNO[PubChem]
Molecular Weight 262.53 g/mol [PubChem]
Monoisotopic Mass 260.95560 Da[PubChem]
XLogP3 (Computed)2.7[PubChem]
Topological Polar Surface Area 29.1 Ų[PubChem]
Hydrogen Bond Donor Count 1[PubChem]
Hydrogen Bond Acceptor Count 1[PubChem]
Rotatable Bond Count 2[PubChem]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, a general and reliable method for the synthesis of N-substituted-2-chloroacetamides can be proposed based on established chemical reactions.

Proposed Synthetic Protocol: Acylation of 4-bromo-2-methylaniline

The most direct synthetic route involves the acylation of 4-bromo-2-methylaniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reactants:

  • 4-bromo-2-methylaniline

  • Chloroacetyl chloride

  • A suitable base (e.g., potassium carbonate, triethylamine, or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate)

Methodology:

  • Reaction Setup: Dissolve 4-bromo-2-methylaniline (1.0 equivalent) and a base (1.2-1.5 equivalents) in an anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred solution over 15-30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. For researchers synthesizing this compound, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns dictated by their positions relative to the methyl and bromo groups), a singlet for the chloromethyl (Cl-CH₂) protons, a singlet for the methyl (CH₃) protons, and a broad singlet for the amide (N-H) proton.

  • ¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, the chloromethyl carbon, and the carbonyl carbon of the amide group.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and C-Cl stretching.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms.

Biological Activity and Applications

This compound has been identified as an antifungal compound.[1] This suggests its potential utility in the development of new anti-infective agents. The chloroacetamide moiety is a known reactive group that can act as an electrophile, potentially alkylating key cysteine residues in fungal enzymes or proteins, leading to inhibition of fungal growth. This mechanism is common for many biologically active α-haloacetamides. Its application could be relevant in agricultural fungicides or as a lead compound in pharmaceutical drug discovery programs targeting fungal infections.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow Reactant1 4-bromo-2-methylaniline ReactionStep Acylation Reaction (0°C to Room Temp) Reactant1->ReactionStep Reactant2 Chloroacetyl Chloride Reactant2->ReactionStep Solvent Anhydrous DCM / Base (e.g., K₂CO₃) Solvent->ReactionStep Workup Aqueous Work-up & Extraction ReactionStep->Workup Reaction Mixture Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Proposed synthesis workflow for this compound.

Safety and Handling

Based on aggregated GHS information for similar compounds, this compound should be handled with care. It is potentially harmful if swallowed and may cause skin and serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are required. All handling should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, a halogenated aromatic amide with potential applications in the field of antifungal drug discovery. This document collates available chemical data, proposes a detailed synthesis protocol based on established methodologies for related compounds, and discusses its likely mechanism of action. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is utilized to provide a thorough and informative resource.

Chemical Structure and Identification

This compound is a synthetic compound characterized by a chloroacetamide moiety linked to a 2-methyl-4-bromophenyl group. Its chemical structure and key identifiers are summarized below.

IdentifierValueSource
IUPAC Name N-(4-bromo-2-methylphenyl)-2-chloroacetamidePubChem[1]
Molecular Formula C₉H₉BrClNOPubChem[1]
Molecular Weight 262.53 g/mol PubChem[1]
CAS Number 96686-51-0PubChem[1]
PubChem CID 2097895PubChem[1]
SMILES String CC1=C(C=CC(=C1)Br)NC(=O)CClPubChem[1]

Physicochemical Properties (Predicted)

PropertyValueSource
XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 260.9556PubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature. However, a standard and reliable method for the synthesis of N-aryl acetamides involves the acylation of an aniline derivative with an acyl chloride. The following is a generalized, yet detailed, experimental protocol adapted from established procedures for similar compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions reactant1 2-Methyl-4-bromoaniline product This compound reactant1->product + reactant2 Chloroacetyl chloride reactant2->product reagent Triethylamine (or other base) reagent->product solvent Dichloromethane (or other aprotic solvent) solvent->product

A plausible synthesis workflow for this compound.

Materials:

  • 2-Methyl-4-bromoaniline

  • Chloroacetyl chloride

  • Triethylamine (or a similar non-nucleophilic base)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture via the dropping funnel over a period of 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Data (Illustrative)

As of the date of this document, experimental spectroscopic data for this compound is not available in public spectral databases. To provide researchers with an illustrative example of the expected spectral characteristics, data for the closely related compound N-(4-bromophenyl)-2-chloroacetamide (CAS: 2564-02-5) is presented below. It is crucial to note that the presence of the additional methyl group in the target compound will lead to differences in the actual spectra, particularly in the 1H NMR (additional methyl signal and altered aromatic splitting) and 13C NMR (additional methyl carbon signal and shifts in aromatic signals) spectra.

Illustrative Spectroscopic Data for N-(4-bromophenyl)-2-chloroacetamide:

Technique Observed Peaks / Signals Source
1H NMR Data for this specific analog is not readily available in a detailed, interpretable format in the search results.-
13C NMR Data for this specific analog is not readily available in a detailed, interpretable format in the search results.-
FT-IR (KBr Pellet, cm-1) Characteristic peaks for amides (N-H stretch, C=O stretch) and aromatic compounds are expected.SpectraBase[2]
Mass Spectrometry (m/z) Top Peak: 171, 2nd Highest: 173, 3rd Highest: 249.PubChem[2]

Antifungal Activity and Mechanism of Action

While direct experimental studies on the antifungal mechanism of this compound are limited, research on analogous chloroacetamide derivatives provides strong indications of its potential biological activity.

Studies on 2-chloro-N-phenylacetamide have demonstrated its efficacy against various fungal strains, including Aspergillus flavus.[1] The proposed mechanism of action for these compounds involves a multi-targeted approach:

  • Ergosterol Binding: The primary proposed mechanism is the binding of the chloroacetamide derivative to ergosterol, a vital component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death.[1]

  • Inhibition of DNA Synthesis: There is also evidence to suggest that these compounds may interfere with DNA synthesis through the inhibition of thymidylate synthase, an enzyme crucial for nucleotide biosynthesis.[1]

The presence of halogen substituents on the phenyl ring of chloroacetamide derivatives has been shown to enhance their antifungal activity. It is therefore highly probable that this compound exhibits its antifungal properties through a similar mechanism.

G cluster_compound This compound cluster_fungal_cell Fungal Cell compound Compound ergosterol Ergosterol compound->ergosterol Binds to thymidylate_synthase Thymidylate Synthase compound->thymidylate_synthase Inhibits membrane Cell Membrane disruption Membrane Disruption ergosterol->disruption dna_synthesis DNA Synthesis inhibition Inhibition of DNA Replication dna_synthesis->inhibition thymidylate_synthase->dna_synthesis death Fungal Cell Death disruption->death inhibition->death

Proposed antifungal signaling pathway for this compound.

Conclusion

This compound is a compound of significant interest for the development of new antifungal agents. While direct experimental data is currently sparse, its structural similarity to other biologically active chloroacetamides allows for informed predictions regarding its synthesis and mechanism of action. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and confirm its antifungal efficacy and mechanism of action through rigorous experimental validation. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

An In-depth Technical Guide on the Antifungal Properties of 2-Chloro-N-phenylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the antifungal properties of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. This guide therefore focuses on the closely related and well-researched compound, 2-chloro-N-phenylacetamide , to provide insights into the potential antifungal characteristics of this class of molecules.

This technical guide offers a comprehensive overview of the antifungal activity, experimental protocols, and proposed mechanisms of action of 2-chloro-N-phenylacetamide. The information is intended for researchers, scientists, and professionals involved in drug development and antifungal research.

Antifungal Activity

2-chloro-N-phenylacetamide has demonstrated significant antifungal activity against a range of pathogenic fungi, including species of Aspergillus and Candida.[1][2][3] The quantitative antifungal efficacy of this compound is summarized in the following tables.

In Vitro Susceptibility of Aspergillus Species

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 2-chloro-N-phenylacetamide against various strains of Aspergillus flavus and Aspergillus niger are presented in Table 1.

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)Reference
Aspergillus flavusMultiple Clinical Strains16 - 25632 - 512[1][4][5]
Aspergillus nigerMultiple Strains32 - 25664 - 1024[3]

Table 1: Antifungal activity of 2-chloro-N-phenylacetamide against Aspergillus species.

In Vitro Susceptibility of Candida Species

The compound has also been evaluated against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, as detailed in Table 2.

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)Reference
Candida albicansMultiple Fluconazole-Resistant Strains128 - 256512 - 1024[2][6]
Candida parapsilosisMultiple Fluconazole-Resistant Strains128 - 256512 - 1024[2][6]

Table 2: Antifungal activity of 2-chloro-N-phenylacetamide against Candida species.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the antifungal properties of 2-chloro-N-phenylacetamide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

cluster_prep Preparation cluster_assay Assay cluster_readout Readout p1 Prepare fungal inoculum and standardize to 0.5 McFarland a1 Add standardized inoculum to each well of a 96-well microplate containing the compound dilutions p1->a1 Inoculation p2 Prepare serial dilutions of 2-chloro-N-phenylacetamide in RPMI-1640 medium p2->a1 a2 Incubate plates at 35°C for 24-48 hours a1->a2 Incubation r1 Visually inspect for fungal growth a2->r1 Observation r2 MIC is the lowest concentration with no visible growth r1->r2

Figure 1: Workflow for MIC determination.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC was determined as a subsequent step to the MIC assay.

cluster_mic From MIC Assay cluster_subculture Subculturing cluster_mfc MFC Determination m1 Select wells from MIC plate with no visible growth s1 Aliquot a small volume from selected wells onto Sabouraud Dextrose Agar plates m1->s1 Transfer s2 Incubate plates at 35°C for 24-48 hours s1->s2 Incubation f1 Observe for fungal colony growth s2->f1 Observation f2 MFC is the lowest concentration that results in no fungal growth on the agar plate f1->f2

Figure 2: Workflow for MFC determination.

Mechanism of Action

The precise mechanism of action of 2-chloro-N-phenylacetamide is not fully elucidated, but studies suggest a multi-target approach.

Interaction with the Fungal Cell Membrane

A primary proposed mechanism is the interaction with ergosterol, a vital component of the fungal cell membrane.[1][7] This binding disrupts membrane integrity, leading to cell death. The evidence for this interaction comes from experiments where the addition of exogenous ergosterol antagonized the antifungal activity of the compound.[4][7]

Inhibition of DNA Synthesis

There is also evidence to suggest that 2-chloro-N-phenylacetamide may inhibit DNA synthesis.[1][5] Molecular docking studies have indicated potential binding to and inhibition of thymidylate synthase and dihydrofolate reductase (DHFR), enzymes crucial for nucleotide synthesis.[1][8]

cluster_membrane Cell Membrane Interaction cluster_dna DNA Synthesis Inhibition compound 2-chloro-N-phenylacetamide ergosterol Ergosterol compound->ergosterol Binds to ts Thymidylate Synthase compound->ts Potentially Inhibits dhfr Dihydrofolate Reductase compound->dhfr Potentially Inhibits membrane_disruption Membrane Disruption ergosterol->membrane_disruption Leads to dna_synthesis DNA Synthesis ts->dna_synthesis Inhibits dhfr->dna_synthesis Inhibits

Figure 3: Proposed mechanisms of action.

Drug Combination Studies

When combined with conventional antifungal agents such as amphotericin B and voriconazole, 2-chloro-N-phenylacetamide has been observed to have antagonistic effects.[1][2][7] This suggests that co-administration with these drugs may not be a viable therapeutic strategy.

Conclusion

2-chloro-N-phenylacetamide exhibits promising broad-spectrum antifungal activity against clinically relevant fungal pathogens. Its likely multi-target mechanism of action, involving both cell membrane disruption and inhibition of DNA synthesis, makes it an interesting candidate for further investigation. However, the observed antagonism with existing antifungal drugs warrants further research to understand the underlying interactions. While no specific data is available for this compound, the findings for its parent compound suggest that this class of molecules holds potential for the development of new antifungal agents.

References

Spectral Analysis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for the compound 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide (CAS Registry Number: 96686-51-0). Due to the limited availability of direct experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. It also outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar organic molecules.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to the experimental data of related compounds.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Singlet (broad)1HN-H (amide)
~ 7.4Doublet1HAr-H (position 6)
~ 7.3Doublet of doublets1HAr-H (position 5)
~ 7.1Doublet1HAr-H (position 3)
~ 4.2Singlet2HCl-CH₂
~ 2.3Singlet3HAr-CH₃
Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 165C=O (amide)
~ 138Ar-C (position 1)
~ 135Ar-C (position 2)
~ 133Ar-C (position 5)
~ 130Ar-C (position 6)
~ 125Ar-C (position 3)
~ 118Ar-C (position 4)
~ 43Cl-CH₂
~ 18Ar-CH₃
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3250 - 3350Strong, broadN-H stretch (amide)
~ 3100 - 3000MediumC-H stretch (aromatic)
~ 2950 - 2850MediumC-H stretch (aliphatic)
~ 1670 - 1690StrongC=O stretch (amide I)
~ 1520 - 1560StrongN-H bend (amide II)
~ 1470 - 1500MediumC=C stretch (aromatic)
~ 800 - 850StrongC-H bend (aromatic, out-of-plane)
~ 700 - 800StrongC-Cl stretch
~ 500 - 600MediumC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
261/263/265High[M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl)
184/186Medium[M - COCH₂Cl]⁺
170/172Medium[M - Br - CH₂]⁺
77Low[C₆H₅]⁺
49/51Medium[CH₂Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard procedures for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

¹H NMR Acquisition:

  • Insert the sample tube into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done with a broader spectral width (e.g., 0-220 ppm) and may require a larger number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

  • Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is fully dissolved and free of any particulate matter.

GC-MS Analysis:

  • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms).

  • A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical program might start at 50°C and ramp up to 280°C.

  • As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

  • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • The resulting mass spectrum shows the relative abundance of the different fragment ions.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectral_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Structural Elucidation NMR NMR Spectroscopy (¹H & ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups (Amide, C-Cl, C-Br) IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Fragmentation Pattern MS->MS_Info Structure Structure of 2-Chloro-N- (2-methyl-4-bromophenyl)acetamide NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow for Structural Elucidation.

In-depth Technical Guide: Therapeutic Potential of 2-Chloro-N-phenylacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on 2-Chloro-N-phenylacetamide due to the limited publicly available research on the specific compound 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. The information presented herein for 2-Chloro-N-phenylacetamide serves as a detailed overview of a structurally related compound with known antifungal properties and is intended for researchers, scientists, and drug development professionals.

Introduction

Chloroacetamide derivatives have emerged as a promising class of compounds with a range of biological activities. This guide provides a comprehensive analysis of 2-Chloro-N-phenylacetamide, a molecule that has demonstrated significant antifungal properties. While the primary focus is on this compound, the broader context of its analogs, including the sparsely documented this compound, will be considered to highlight the therapeutic potential of this chemical scaffold.

Physicochemical Properties

A general synthesis procedure for N-substituted-2-chloroacetamides involves the reaction of an appropriate aniline with chloroacetyl chloride.

Table 1: Physicochemical Data for Selected 2-Chloro-N-phenylacetamide Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
2-Chloro-N-phenylacetamideC₈H₈ClNO169.61134-136Commercial Suppliers
2-Chloro-N-(4-bromophenyl)acetamideC₈H₇BrClNO248.51170-172[1]
This compoundC₉H₉BrClNO262.53Not AvailableCommercial Suppliers

Antifungal Activity of 2-Chloro-N-phenylacetamide

Recent studies have highlighted the potent antifungal activity of 2-Chloro-N-phenylacetamide against various fungal pathogens, including strains of Aspergillus flavus and Candida species.

Quantitative Antifungal Data

The antifungal efficacy of 2-Chloro-N-phenylacetamide has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Table 2: Antifungal Activity of 2-Chloro-N-phenylacetamide against Aspergillus flavus [2][3]

StrainMIC (μg/mL)MFC (μg/mL)
Clinical Isolates (range)16 - 25632 - 512

Table 3: Antifungal Activity of 2-Chloro-N-phenylacetamide against Candida Species [4][5]

SpeciesStrainMIC (μg/mL)MFC (μg/mL)
Candida albicansClinical Isolates (range)128 - 256512 - 1024
Candida parapsilosisClinical Isolates (range)128 - 256512 - 1024

Mechanism of Action

The precise mechanism of action of 2-Chloro-N-phenylacetamide is still under investigation; however, preliminary studies suggest a multi-faceted mode of action against fungal cells.

Proposed Signaling Pathways and Cellular Targets

Research indicates that 2-Chloro-N-phenylacetamide may exert its antifungal effects through:

  • Interaction with the Fungal Cell Membrane: Studies have shown that the compound likely binds to ergosterol, a key component of the fungal plasma membrane, leading to membrane disruption.[2]

  • Inhibition of DNA Synthesis: There is evidence to suggest that 2-Chloro-N-phenylacetamide may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair.[2]

cluster_compound 2-Chloro-N-phenylacetamide cluster_fungal_cell Fungal Cell Compound 2-Chloro-N-phenylacetamide Membrane Cell Membrane (Ergosterol) Compound->Membrane Binds to Ergosterol DNA_Synthase Thymidylate Synthase Compound->DNA_Synthase Inhibits Fungal_Death Fungal Cell Death Membrane->Fungal_Death Disruption DNA DNA Synthesis DNA_Synthase->DNA DNA->Fungal_Death Inhibition Start Start: Aniline + Chloroacetyl Chloride in Dichloromethane Step1 Add Triethylamine at 0°C Start->Step1 Step2 Stir at Room Temperature (4-6 hours) Step1->Step2 Step3 Reaction Work-up: - Wash with 1N HCl - Wash with Brine Step2->Step3 Step4 Purification: Silica Gel Chromatography Step3->Step4 End End Product: 2-Chloro-N-phenylacetamide Step4->End

References

Methodological & Application

Synthesis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide from 2-methyl-4-bromoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, a compound with noted antifungal properties. The synthesis involves the acylation of 2-methyl-4-bromoaniline with chloroacetyl chloride. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive resource for the preparation and understanding of this compound.

Introduction

This compound is a halogenated acetamide derivative that has garnered interest for its potential as an antifungal agent. Halogenated organic compounds often exhibit enhanced biological activity, and the structural motifs within this molecule make it a subject of interest for further derivatization and study in drug discovery programs. The synthesis is a straightforward N-acylation reaction, a fundamental transformation in organic chemistry, making it an accessible target for many research laboratories.

Application Notes

Primary Application: Antifungal Agent

This compound is recognized primarily for its antifungal properties.[1] While detailed public studies on this specific derivative are emerging, analogous compounds such as 2-chloro-N-phenylacetamide have demonstrated significant activity against various fungal pathogens. For instance, 2-chloro-N-phenylacetamide has shown efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, inhibiting both planktonic cells and biofilm formation.[2][3][4] It has also exhibited activity against strains of Aspergillus flavus, with a proposed mechanism of action involving binding to ergosterol on the fungal plasma membrane and possible inhibition of DNA synthesis.[5] Researchers investigating novel antifungal agents can use this compound as a lead compound or a reference for structure-activity relationship (SAR) studies.

Secondary Application: Synthetic Intermediate

The chloroacetamide functional group is a versatile handle for further chemical modifications. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a library of new compounds. This makes this compound a useful intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. For example, chloroacetamides are known precursors in the synthesis of various heterocyclic compounds.

Chemical Properties and Data

A summary of the key chemical properties for the starting material and the final product is provided below.

Property2-methyl-4-bromoanilineThis compound
Molecular Formula C₇H₈BrNC₉H₉BrClNO
Molecular Weight 186.05 g/mol 262.53 g/mol
CAS Number 583-68-696686-51-0
Appearance Off-white to beige crystalline powderOff-white to light yellow powder or crystals
Melting Point Not available in searched results.Not available in searched results.
Boiling Point Not available in searched results.Not available in searched results.
Solubility Soluble in dichloromethane, chloroform, and ethanol.Soluble in dichloromethane, chloroform, and hot methanol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, N-(4-bromophenyl)-2-chloroacetamide, which reports a high yield of 97%.[6]

Materials:

  • 2-methyl-4-bromoaniline

  • Chloroacetyl chloride

  • Triethylamine (TEA) or other suitable base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: To the stirred solution, add triethylamine (1.2 equivalents). Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Add chloroacetyl chloride (1.0 equivalent) dropwise to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to afford the final product as a solid.

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

experimental_workflow start Start dissolve Dissolve 2-methyl-4-bromoaniline and triethylamine in DCM start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_reagent Add chloroacetyl chloride dropwise cool->add_reagent react Stir at room temperature for 16h add_reagent->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry organic layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from suitable solvent concentrate->purify end End: Pure Product purify->end

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2-methyl-4-bromoaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The synthesis of this compound is a reproducible and high-yielding reaction that provides access to a compound with significant potential in antifungal research and as a versatile synthetic intermediate. The protocol and data provided herein serve as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate the antifungal mechanism of action and to explore the synthetic utility of this compound.

References

Application Notes & Protocols: The Use of Chloroacetyl Chloride in Amide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetyl chloride (ClCH₂COCl) is a highly reactive bifunctional reagent widely employed in organic synthesis for the formation of amide bonds.[1][2] The resulting chloroacetamide derivatives are versatile intermediates, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other biologically active compounds.[3][4] The presence of the reactive carbon-chlorine bond allows for subsequent nucleophilic substitutions, making chloroacetamides valuable for further molecular functionalization, such as in the development of covalent inhibitors and bioconjugation probes.[1][5][6] This document provides detailed protocols, reaction data, and safety guidelines for the effective use of chloroacetyl chloride in amide synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of amides from chloroacetyl chloride and a primary or secondary amine proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.[7] This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the final N-substituted chloroacetamide product.[8] The reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[3][9]

Caption: Nucleophilic addition-elimination mechanism for amide synthesis.

Applications in Research and Drug Development

Chloroacetamide moieties are of significant interest in drug discovery and chemical biology. Their ability to act as covalent warheads allows for the targeted and irreversible inhibition of proteins.

Covalent Inhibition of the TEAD-YAP1 Interaction: The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer. The interaction between the Transcriptional Enhanced Associate Domain (TEAD) proteins and the co-activator Yes-associated protein (YAP1) is a key downstream event in this pathway.[6] Researchers have successfully used chloroacetamide-containing fragments to target a conserved cysteine residue in the palmitate-binding pocket of TEAD proteins.[6] This covalent modification disrupts the TEAD-YAP1 interaction, inhibiting downstream gene transcription and offering a therapeutic strategy for cancers driven by Hippo pathway dysregulation.[6]

Hippo_Pathway_Inhibition cluster_pathway Hippo Signaling Pathway cluster_nucleus Nucleus cluster_inhibition Mechanism of Inhibition YAP1 YAP1 (Co-activator) TEAD TEAD (Transcription Factor) YAP1->TEAD Binding Gene Oncogenic Gene Transcription TEAD->Gene Promotes Inhibitor Chloroacetamide Inhibitor Inhibitor->TEAD Covalent Binding to Cysteine

Caption: Covalent inhibition of the TEAD-YAP1 interaction by a chloroacetamide compound.

Experimental Protocols

Herein are three distinct protocols for the synthesis of N-substituted chloroacetamides, each offering advantages depending on the substrate and desired reaction conditions.

Protocol 1: Amidation Using DBU in an Organic Solvent

This method is highly efficient for aryl amines, providing excellent yields at room temperature.[3] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) acts as a non-nucleophilic base to scavenge the HCl byproduct.[3][10]

Methodology:

  • In a round-bottom flask, dissolve the substituted amine (6.0 mmol) in tetrahydrofuran (THF, 5 mL).

  • Add DBU (1.2 mmol) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.

  • Add chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, ensuring the internal temperature does not exceed 5°C.[3]

  • After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 3-6 hours.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Hexane:EtOAc 7:3).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.[3]

  • Filter the solid precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified amide.[3]

Protocol 2: Amidation Under Aqueous Basic Conditions (Schotten-Baumann)

This protocol is a classic method that can be effective for relatively stable and reactive amines.

Methodology:

  • Dissolve the substituted aromatic amine (0.01 M) in a 10% aqueous sodium hydroxide (NaOH) solution in a conical flask.[10]

  • Cool the flask in an ice bath with continuous stirring.

  • Working in a fume hood, add chloroacetyl chloride (0.015 M) dropwise to the cooled mixture.[10]

  • Continue stirring in the ice bath for a designated period (e.g., 30-60 minutes) after the addition is complete.

  • The solid product will precipitate from the aqueous solution.

  • Collect the product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product, and recrystallize if necessary.

Protocol 3: Green Synthesis in Aqueous Buffer

This environmentally friendly protocol avoids toxic organic solvents and often allows for simple product isolation by filtration.[1][2]

Methodology:

  • Dissolve the amine or aniline substrate (0.75 mmol) in a phosphate buffer solution (e.g., 10 µL of buffer per 1 mg of substrate).[2]

  • Add propylene oxide (1.6 mmol) to act as an HCl scavenger.[2]

  • Add chloroacetyl chloride (0.8 mmol) to the stirring solution at room temperature.

  • Continue stirring vigorously for approximately 20 minutes.[2]

  • The product, being poorly soluble in the aqueous medium, will precipitate out.[1]

  • Isolate the product by simple filtration, wash with water, and dry. This method often avoids the need for column chromatography.[1]

Experimental_Workflow start Start: Prepare Reactants dissolve 1. Dissolve Amine in Solvent/Buffer start->dissolve add_base 2. Add Base (e.g., DBU, NaOH, Scavenger) dissolve->add_base cool 3. Cool Mixture (if required) add_base->cool add_cac 4. Add Chloroacetyl Chloride (Dropwise) cool->add_cac react 5. Stir at RT (Monitor by TLC) add_cac->react workup 6. Reaction Work-up (e.g., Quench with Water) react->workup isolate 7. Isolate Product (Filtration) workup->isolate purify 8. Purify Product (Recrystallization) isolate->purify end End: Pure Amide purify->end

Caption: General experimental workflow for chloroacetyl chloride amidation.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various N-substituted-2-chloroacetamides using Protocol 1 (DBU/THF).

EntryAmine SubstrateReaction Time (h)Yield (%)
1Aniline386[10]
22-Aminobenzothiazole492[3]
32-Amino-4-phenylthiazole588[3]
44-Chloroaniline3.595[3]
54-Bromoaniline3.594[3]
64-Methylaniline390[3]
74-Methoxyaniline391[3]

Conditions: Substrate (6 mmol), Chloroacetyl Chloride (6.1 mmol), DBU (1.2 mmol), THF (5 mL), Room Temperature.[3]

Safety Precautions and Handling

Chloroacetyl chloride is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.[11][12]

  • Hazards:

    • Corrosive: Causes severe burns to the skin, eyes, and respiratory tract.[11][12] Contact can lead to possible eye damage.[11]

    • Toxic: Toxic if inhaled, swallowed, or in contact with skin.[12][13]

    • Water Reactive: Reacts violently with water and moisture to produce toxic and corrosive hydrogen chloride gas.[12][13]

    • Lachrymator: It is used as a tear gas.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[13]

    • Hand Protection: Use appropriate chemical-resistant gloves (e.g., butyl rubber, Viton). Inspect gloves before use.[11][13]

    • Skin Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.[11]

    • Respiratory Protection: Use a respirator if ventilation is inadequate.[11]

  • Handling and Storage:

    • Always handle in a chemical fume hood.[12]

    • Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[13][14] Keep containers tightly closed.[13]

    • Ground all equipment when handling to prevent static discharge.[15]

    • Emergency shower and eyewash stations must be readily accessible.[11]

  • Spill and First Aid:

    • Spill: Evacuate the area. Absorb the spill with an inert, dry material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[11] Do NOT use water.[15]

    • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek prompt medical attention.[11][15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[15]

References

Application Notes and Protocols for Antifungal Assay of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2-methyl-4-bromophenyl)acetamide is a synthetic compound belonging to the chloroacetamide class of molecules. This class has garnered attention for a wide range of biological activities, including potential antifungal properties.[1][2][3] Research into novel antifungal agents is critical due to the increasing incidence of fungal infections and the rise of drug-resistant strains.[4][5] These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro antifungal efficacy of this compound. The described methods are foundational for preliminary screening and characterization of new antifungal candidates.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound is not fully elucidated, related chloroacetamide compounds have been shown to interfere with key fungal cellular processes. One proposed mechanism for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which are essential components of the fungal cell membrane.[6] Another potential target is the fungal cell membrane's ergosterol, where binding could disrupt membrane integrity.[5] It is also plausible that the compound induces cellular stress, activating signaling pathways such as the High Osmolarity Glycerol (HOG) or Cell Wall Integrity (CWI) pathways.[7][8][9]

Experimental Protocols

Two standard and widely accepted methods for in vitro antifungal susceptibility testing are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.[10][11] Following the MIC determination, the Minimum Fungicidal Concentration (MFC) can be ascertained to distinguish between fungistatic and fungicidal activity.[12][13]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15][16]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.

    • Harvest the fungal spores/cells by gently scraping the surface of the agar and suspending them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer or by spectrophotometric methods.[10]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in the wells of a 96-well microtiter plate to achieve a range of desired final concentrations (e.g., 0.125 to 64 µg/mL).

  • Assay Performance:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (inoculum without the test compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[14] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antifungal activity.[11][17][18]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Fungal strains

  • Mueller-Hinton agar with 2% glucose and 0.5 µg/mL methylene blue dye

  • Sterile cotton swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

  • Inoculation:

    • Prepare a fungal inoculum as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the agar plate in three directions.[19]

    • Allow the plates to dry for 10-15 minutes.[19]

  • Application of Test Compound:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

    • Impregnate sterile filter paper disks with a specific amount of the compound solution (e.g., 10 µg per disk).

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a control disk impregnated with the solvent only.

  • Incubation and Measurement:

    • Incubate the plates at 30-35°C for 24-72 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.[12][13][20]

Materials:

  • Results from the MIC broth microdilution assay

  • Sabouraud Dextrose Agar plates

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the broth microdilution assay.[12][21]

    • Spread the aliquot onto a fresh Sabouraud Dextrose Agar plate.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control culture.

  • MFC Determination:

    • The MFC is the lowest concentration of the compound that results in no fungal growth or fewer than three colonies on the subculture plate, corresponding to approximately 99-99.5% killing activity.[12][22]

Data Presentation

The following tables present hypothetical data for the antifungal activity of this compound against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Fungal StrainMIC (µg/mL)
Candida albicans ATCC 9002816
Candida parapsilosis ATCC 2201932
Aspergillus fumigatus ATCC 2043058
Aspergillus niger ATCC 1640416
Trichophyton rubrum ATCC 281884

Table 2: Zone of Inhibition Diameters for this compound (10 µ g/disk )

Fungal StrainZone of Inhibition (mm)
Candida albicans ATCC 9002818
Candida parapsilosis ATCC 2201915
Aspergillus fumigatus ATCC 20430522
Aspergillus niger ATCC 1640419
Trichophyton rubrum ATCC 2818825

Table 3: Minimum Fungicidal Concentration (MFC) of this compound

Fungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans ATCC 9002816644Fungistatic
Aspergillus fumigatus ATCC 2043058162Fungicidal
Trichophyton rubrum ATCC 28188482Fungicidal

Interpretation: An MFC/MIC ratio of ≤ 4 is typically considered fungicidal, while a ratio of > 4 suggests fungistatic activity.

Visualizations

Antifungal_Assay_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_mfc MFC Determination A Fungal Culture D Inoculation of 96-well Plate A->D G Inoculate Agar Plate A->G B Compound Stock Solution C Serial Dilution of Compound B->C H Apply Compound- impregnated Disk B->H C->D E Incubation (24-48h) D->E F Read MIC (Visual/OD) E->F K Subculture from Clear MIC Wells F->K G->H I Incubation (24-72h) H->I J Measure Zone of Inhibition I->J L Incubation (24-48h) K->L M Read MFC (Colony Count) L->M

Caption: Experimental workflow for determining antifungal activity.

Fungal_Stress_Response_Pathway cluster_stimulus External Stress cluster_membrane Cell Membrane/Wall cluster_pathways Signaling Pathways cluster_response Cellular Response Compound 2-Chloro-N-(2-methyl-4- bromophenyl)acetamide Membrane Cell Membrane Damage (Ergosterol Binding?) Compound->Membrane Wall Cell Wall Stress Compound->Wall HOG HOG Pathway (Osmotic/Oxidative Stress) Membrane->HOG CWI CWI Pathway (Cell Wall Integrity) Wall->CWI Response Gene Expression Changes & Stress Adaptation HOG->Response CWI->Response Inhibition Growth Inhibition (Fungistatic/Fungicidal) Response->Inhibition

Caption: Hypothesized fungal stress response to the test compound.

References

Application Notes and Protocols: 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide as a versatile precursor for the synthesis of heterocyclic compounds, with a particular focus on the preparation of substituted quinoxalin-2-ones. While direct literature for the cyclization of this specific acetamide is limited, analogous transformations of structurally similar N-aryl-2-chloroacetamides provide a strong basis for its application in constructing valuable heterocyclic scaffolds. Quinoxalinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.

Synthesis of 7-bromo-5-methyl-1H-quinoxalin-2-one

A plausible and efficient synthetic route for the conversion of this compound to a heterocyclic system involves the introduction of a nitro group ortho to the acetamide nitrogen, followed by reductive cyclization. This strategy leads to the formation of a 7-bromo-5-methyl-1H-quinoxalin-2-one ring system.

Reaction Scheme

G cluster_0 Step 1: Nitration cluster_1 Step 2: Chloroacetylation cluster_2 Step 3: Reductive Cyclization A 2-Methyl-4-bromoaniline C N-(2-methyl-4-bromophenyl)acetamide A->C Acetylation B Acetic Anhydride B->C E N-(2-methyl-4-bromo-6-nitrophenyl)acetamide C->E Nitration D Nitrating Agent (HNO3/H2SO4) D->E F 2-Methyl-4-bromo-6-nitroaniline E->F Hydrolysis H 2-Chloro-N-(2-methyl-4-bromo-6-nitrophenyl)acetamide F->H Acylation G Chloroacetyl Chloride G->H I 2-Chloro-N-(2-methyl-4-bromo-6-nitrophenyl)acetamide K 7-Bromo-5-methyl-1H-quinoxalin-2-one I->K Reduction & Intramolecular Cyclization J Reducing Agent (e.g., Fe/AcOH or H2/Pd-C) J->K

Caption: Proposed synthetic pathway for 7-bromo-5-methyl-1H-quinoxalin-2-one.

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and provide a comprehensive guide for the synthesis of the target quinoxalinone.

Protocol 1: Synthesis of 2-Methyl-4-bromo-6-nitroaniline

This protocol outlines the synthesis of the key aniline intermediate required for the subsequent chloroacetylation.

  • Acetylation of 2-Methyl-4-bromoaniline: To a solution of 2-methyl-4-bromoaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature. Stir the mixture for 1-2 hours to protect the amino group.

  • Nitration: Cool the reaction mixture in an ice bath and slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C. After the addition, allow the reaction to stir at room temperature for 2-3 hours.

  • Hydrolysis: Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate the N-acetylated nitroaniline. Filter the solid and heat under reflux with aqueous hydrochloric acid to deprotect the amino group.

  • Purification: Cool the solution and neutralize with a base to precipitate the crude 2-methyl-4-bromo-6-nitroaniline. The product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-Chloro-N-(2-methyl-4-bromo-6-nitrophenyl)acetamide

This protocol details the chloroacetylation of the synthesized nitroaniline.

  • Reaction Setup: Dissolve 2-methyl-4-bromo-6-nitroaniline in a suitable aprotic solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Reagents: Add a base, such as triethylamine or pyridine, to the solution. Cool the mixture in an ice bath and add chloroacetyl chloride dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of 7-Bromo-5-methyl-1H-quinoxalin-2-one

This final step involves the reductive cyclization of the nitro-chloroacetamide intermediate.

  • Reduction of the Nitro Group: Dissolve 2-Chloro-N-(2-methyl-4-bromo-6-nitrophenyl)acetamide in a solvent mixture such as ethanol/water or acetic acid. Add a reducing agent, for example, iron powder and a catalytic amount of ammonium chloride, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Intramolecular Cyclization: Heat the reaction mixture to reflux. The in situ generated amino group will undergo intramolecular nucleophilic substitution with the chloroacetyl group, leading to the formation of the quinoxalinone ring.

  • Isolation and Purification: After the reaction is complete (monitored by TLC), filter the hot solution to remove the catalyst or unreacted iron. Cool the filtrate to induce crystallization of the product. The crude 7-bromo-5-methyl-1H-quinoxalin-2-one can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for analogous transformations reported in the literature, which can be used as a reference for optimizing the synthesis of the target compounds.

StepReactantsReagents & ConditionsProductYield (%)Reference
Nitration of Anilines Substituted AnilinesHNO₃, H₂SO₄, 0°C to rtOrtho-nitroanilines60-85General Procedure
Chloroacetylation 2-Methyl-4-bromo-6-nitroaniline, Chloroacetyl chlorideTriethylamine, DCM, 0°C to rt2-Chloro-N-(2-methyl-4-bromo-6-nitrophenyl)acetamide70-90 (estimated)Analogous Reactions[1]
Reductive Cyclization N-(4-chloro-2-nitrophenyl)-2-chloroacetamideH₂, Pd/C, then heat6-chloro-1H-quinoxalin-2-one~85[2]

Potential Biological Activities and Signaling Pathways

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities. While the specific biological profile of 7-bromo-5-methyl-1H-quinoxalin-2-one is not documented, structurally related compounds have shown promise in several therapeutic areas.

  • Anticancer Activity: Many quinoxaline derivatives have been reported to possess cytotoxic effects against various cancer cell lines. Their mechanism of action can involve the inhibition of key enzymes such as topoisomerases or protein kinases, which are crucial for cancer cell proliferation and survival.

  • Antimicrobial Activity: The quinoxaline scaffold is present in several antimicrobial agents. These compounds can act by inhibiting bacterial DNA gyrase or other essential microbial enzymes.

The following diagram illustrates a generalized signaling pathway that can be targeted by quinoxaline-based kinase inhibitors.

G cluster_0 Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->Receptor Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

Caption: Generalized kinase inhibition pathway targeted by quinoxalinone derivatives.

Conclusion

This compound serves as a valuable and readily accessible precursor for the synthesis of functionalized heterocyclic compounds. The outlined protocols, based on well-established analogous reactions, provide a clear pathway for the preparation of 7-bromo-5-methyl-1H-quinoxalin-2-one. The resulting quinoxalinone scaffold holds significant potential for further derivatization and exploration in the context of drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Researchers are encouraged to adapt and optimize the provided methodologies to explore the full synthetic utility of this versatile building block.

References

Application Notes and Protocols for the Scalable Synthesis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the scalable synthesis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, a key intermediate in various pharmaceutical and research applications. The described methodology is designed for safe and efficient scale-up in a laboratory or pilot plant setting.

Overview and Reaction Scheme

The synthesis of this compound is achieved through the acylation of 2-methyl-4-bromoaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction:

The selection of an appropriate solvent and base is crucial for achieving high yield and purity, especially in a scaled-up process.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-methyl-4-bromoaniline≥98%Commercially AvailableEnsure correct isomer is used.
Chloroacetyl chloride≥98%Commercially AvailableHighly corrosive and moisture-sensitive. Handle with extreme care.
Triethylamine (TEA)≥99%Commercially AvailableAnhydrous grade recommended.
Dichloromethane (DCM)AnhydrousCommercially AvailableOther aprotic solvents like THF can be used.
Hydrochloric acid (HCl)1 M solutionLaboratory preparationFor workup.
Saturated sodium bicarbonate solutionLaboratory preparationFor workup.
Brine (saturated NaCl solution)Laboratory preparationFor workup.
Anhydrous magnesium sulfate (MgSO₄)Commercially AvailableFor drying.
EthanolReagent gradeCommercially AvailableFor recrystallization.
Equipment
  • Jacketed glass reactor with overhead stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet.

  • Chiller/heater for temperature control of the reactor.

  • Rotary evaporator.

  • Filtration apparatus (e.g., Buchner funnel).

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.

Synthesis Workflow

SynthesisWorkflow A Charge Reactor B Dissolve Starting Material A->B 2-methyl-4-bromoaniline, DCM, TEA C Cool Reaction Mixture B->C 0-5 °C D Add Chloroacetyl Chloride C->D Dropwise E Reaction D->E Stir at RT F Quench Reaction E->F Add Water G Aqueous Workup F->G Wash with HCl, NaHCO3, Brine H Dry Organic Layer G->H Add MgSO4 I Solvent Removal H->I Rotary Evaporator J Recrystallization I->J Ethanol K Drying J->K Vacuum Oven L Final Product K->L

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol (100 g Scale)
  • Reactor Setup: Set up a clean and dry 2 L jacketed glass reactor equipped with an overhead stirrer, a 250 mL dropping funnel, a thermometer, and a nitrogen inlet. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Charging Reagents: Charge the reactor with 2-methyl-4-bromoaniline (100 g, 0.537 mol) and anhydrous dichloromethane (1 L). Stir the mixture until the starting material is completely dissolved.

  • Addition of Base: Add triethylamine (81.5 mL, 0.591 mol, 1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (46.8 mL, 0.591 mol, 1.1 eq) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by slowly adding water (500 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Data Presentation

Reaction Parameters and Yield
ParameterValue
Scale100 g
Molar Ratio (Aniline:Chloride:Base)1 : 1.1 : 1.1
Reaction Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Typical Crude Yield90-98%
Typical Purified Yield80-90%
Purity (by HPLC)>99%
Physical and Spectroscopic Data
PropertyValue
AppearanceWhite to off-white solid
Molecular FormulaC₉H₉BrClNO
Molecular Weight262.53 g/mol
Melting Point(To be determined experimentally)
¹H NMR (CDCl₃, 400 MHz)(Expected) δ 8.0-8.5 (br s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H), 4.2 (s, 2H, CH₂Cl), 2.3 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, 100 MHz)(Expected) δ 164 (C=O), 138, 135, 131, 128, 121, 118 (Ar-C), 43 (CH₂Cl), 18 (Ar-CH₃)

Safety Considerations

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including a face shield, and acid-resistant gloves.[1][2][3][4][5]

  • 2-methyl-4-bromoaniline is harmful if swallowed or in contact with skin. Avoid inhalation of dust.

  • Triethylamine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The reaction is exothermic, especially during the addition of chloroacetyl chloride. Proper temperature control is essential to prevent runaway reactions.

  • The workup with aqueous solutions will generate heat and gas. Perform quenching and washing steps slowly and with adequate cooling and venting.

Scale-Up Considerations

  • Heat Management: The acylation reaction is exothermic. For larger scales, a jacketed reactor with efficient cooling is mandatory to maintain temperature control. The rate of addition of chloroacetyl chloride should be carefully controlled.

  • Mixing: Efficient stirring is crucial to ensure homogeneity and prevent localized overheating.

  • Material Transfer: Use of pumps or pressure to transfer reagents is recommended for larger quantities to minimize exposure.

  • Purification: Recrystallization is a viable purification method for large quantities. The choice of solvent and the cooling profile will be critical for obtaining high purity and good crystal morphology. Filtration and drying equipment should be appropriately sized for the scale of the synthesis.

  • Waste Disposal: Aqueous and organic waste should be segregated and disposed of according to local regulations. The acidic and basic aqueous washes will require neutralization before disposal.

Logical Relationship of Synthesis Steps

LogicalRelationship Start Starting Materials: 2-methyl-4-bromoaniline Chloroacetyl Chloride Base Reaction Acylation Reaction Start->Reaction Forms C-N bond Workup Quenching & Extraction Reaction->Workup Separates product from byproducts and excess reagents Purification Recrystallization Workup->Purification Removes impurities Product Pure this compound Purification->Product Achieves high purity

References

Application Notes and Protocols: In Vitro Antifungal Activity of Chloroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro antifungal properties of chloroacetamide derivatives, specifically focusing on analogs of the target compound 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. The data presented is derived from studies on the closely related compounds 2-bromo-N-phenylacetamide and 2-chloro-N-phenylacetamide, which have demonstrated significant activity against a range of fungal pathogens. The protocols outlined below are based on established methodologies reported in the scientific literature.

Data Presentation

The antifungal efficacy of chloroacetamide derivatives has been quantified using standard in vitro assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against various fungal species, as well as their impact on biofilm formation.

Antifungal Susceptibility Testing

Table 1: MIC and MFC of 2-bromo-N-phenylacetamide against Candida glabrata

ParameterConcentration (µg/mL)
MIC16[1]
MFC32–64[1]

Table 2: MIC and MFC of 2-chloro-N-phenylacetamide against Candida species [2][3][4][5]

Fungal SpeciesStrain TypeMIC (µg/mL)MFC (µg/mL)
Candida albicansFluconazole-resistant128–256512–1024
Candida parapsilosisFluconazole-resistant128–256512–1024

Table 3: MIC and MFC of 2-chloro-N-phenylacetamide against Aspergillus flavus [6][7][8][9]

ParameterConcentration (µg/mL)
MIC16–256
MFC32–512
Biofilm Inhibition

Table 4: Antibiofilm Activity of 2-chloro-N-phenylacetamide

ActivityEffect
Inhibition of Biofilm FormationUp to 92%[2][3][4]
Disruption of Preformed BiofilmUp to 87%[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the accurate in vitro evaluation of novel antifungal compounds.

Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) a1 Add diluted compound and inoculum to 96-well plate p1->a1 p2 Serially dilute compound in RPMI-1640 medium p2->a1 a2 Incubate at 35-37°C for 24-48 hours a1->a2 r1 Visually or spectrophotometrically assess fungal growth a2->r1 r2 MIC is the lowest concentration with no visible growth r1->r2

Caption: Workflow for MIC determination using broth microdilution.

MFC Determination

This protocol is a follow-up to the MIC assay to determine the minimum fungicidal concentration.

cluster_mic From MIC Assay cluster_plating Plating cluster_analysis Analysis m1 Select wells from MIC plate with no visible growth p1 Aliquot 10 µL from selected wells onto agar plates m1->p1 p2 Incubate plates at 35°C for 24-48 hours p1->p2 a1 Observe for fungal colony growth p2->a1 a2 MFC is the lowest concentration with no colony formation a1->a2

Caption: Protocol for determining the Minimum Fungicidal Concentration.

Checkerboard Assay for Drug Combination Studies

This assay is used to evaluate the interaction between two antimicrobial agents.

cluster_setup Setup cluster_incubation Incubation cluster_calculation Calculation cluster_interpretation Interpretation s1 Prepare serial dilutions of Drug A horizontally s3 Add fungal inoculum to all wells s1->s3 s2 Prepare serial dilutions of Drug B vertically s2->s3 i1 Incubate at 35-37°C for 24-48 hours s3->i1 c1 Determine the MIC of each drug in combination i1->c1 c2 Calculate the Fractional Inhibitory Concentration Index (FICI) c1->c2 int1 Synergism (FICI ≤ 0.5) c2->int1 int2 Indifference (0.5 < FICI ≤ 4.0) c2->int2 int3 Antagonism (FICI > 4.0) c2->int3

Caption: Checkerboard assay workflow for drug interaction analysis.

Biofilm Inhibition and Disruption Assays

These protocols assess the ability of a compound to prevent biofilm formation and destroy existing biofilms.

cluster_inhibition Inhibition of Formation cluster_disruption Disruption of Preformed Biofilm cluster_quantification Quantification if1 Add fungal inoculum and compound to plate if2 Incubate for 24-48 hours to allow biofilm formation if1->if2 q1 Wash wells to remove planktonic cells if2->q1 dp1 Incubate fungal inoculum for 24-48 hours to form biofilm dp2 Add compound to the preformed biofilm and incubate dp1->dp2 dp2->q1 q2 Stain biofilm with crystal violet q1->q2 q3 Solubilize the stain and measure absorbance q2->q3 q4 Calculate percentage of inhibition or disruption q3->q4

Caption: Workflow for biofilm inhibition and disruption assays.

Mechanism of Action Studies

Preliminary studies on 2-chloro-N-phenylacetamide suggest its mechanism of action.

Ergosterol and Sorbitol Assays

The antifungal activity of 2-chloro-N-phenylacetamide was not reversed by the addition of exogenous ergosterol, indicating that it likely does not act by binding to ergosterol in the fungal cell membrane.[2][3] Similarly, its activity was unaffected by the presence of sorbitol, suggesting it does not primarily target the fungal cell wall.[2][3] In contrast, studies on a different analog against Aspergillus flavus did show an interaction with ergosterol, suggesting the mechanism may be species-specific.[6]

Drug Combination Effects

Studies have shown that the combination of 2-chloro-N-phenylacetamide with amphotericin B and fluconazole resulted in antagonism.[2][3][4] This suggests that co-administration with these antifungal agents should be avoided. A similar antagonistic effect was observed with 2-bromo-N-phenylacetamide when combined with nystatin.[1]

cluster_compound 2-chloro-N-phenylacetamide cluster_antifungals Standard Antifungals cluster_effect Observed Interaction compound Compound antagonism Antagonism compound->antagonism ampho Amphotericin B ampho->antagonism fluco Fluconazole fluco->antagonism

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Aryl Chloroacetamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aryl chloroacetamides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of N-aryl chloroacetamides?

The synthesis of N-aryl chloroacetamides is typically achieved through the chloroacetylation of a corresponding aryl amine. This reaction involves the nucleophilic attack of the amine on chloroacetyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: What are the most common side reactions observed during this synthesis?

The most prevalent side reactions include:

  • O-acylation: In substrates containing hydroxyl groups (e.g., aminophenols), the hydroxyl group can also be acylated, leading to the formation of O-acetylated and di-acetylated byproducts.[3]

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride can react with any water present in the reaction mixture to form chloroacetic acid.[4]

  • Reaction with Solvent: Nucleophilic solvents can compete with the aryl amine in reacting with chloroacetyl chloride.

  • Formation of 2,5-Diketopiperazines: When the starting material is an amino acid or has a similar structure, intramolecular cyclization can occur after the initial N-chloroacetylation, leading to the formation of a 2,5-diketopiperazine.

  • Over-acylation: In some cases, di-acylation on the nitrogen atom can occur, particularly with highly reactive anilines or under harsh reaction conditions.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[5] By spotting the reaction mixture alongside the starting aryl amine, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system for TLC can be determined through preliminary trials, but mixtures of ethyl acetate and petroleum ether are often effective.[5]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired N-Aryl Chloroacetamide

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC.[5] - If the reaction has stalled, consider a moderate increase in temperature, but be mindful of potential side reactions. - Ensure stoichiometric amounts of reagents are correct; consider adding a slight excess of chloroacetyl chloride if the starting amine is still present.
Hydrolysis of Chloroacetyl Chloride - Use anhydrous solvents and reagents. Dry solvents over appropriate drying agents before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Ineffective Base - The choice of base is critical. For simple anilines, a mild base like sodium acetate in acetic acid can be effective.[1] For less reactive anilines, a stronger organic base like triethylamine or pyridine may be necessary.[1][2] - Ensure the base is added correctly (e.g., slowly and at a controlled temperature) to avoid localized high concentrations that could promote side reactions.
Substituent Effects on the Aryl Amine - Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, slowing down the reaction.[6] For these substrates, more forcing conditions (e.g., higher temperature, stronger base) may be required. - Conversely, electron-donating groups increase reactivity, which may necessitate milder conditions to prevent over-acylation.
Problem 2: Presence of Significant Impurities in the Crude Product

Possible Causes & Solutions:

Impurity TypeIdentification & Mitigation
O-acylated Byproduct - Identification: NMR spectroscopy will show signals corresponding to the ester group in addition to the amide. - Mitigation: Employ selective N-acylation conditions. For aminophenols, protecting the hydroxyl group prior to chloroacetylation is a reliable strategy.[7][8] Alternatively, specific reaction conditions, such as using a phosphate buffer, can favor N-acylation.[3]
Starting Material (Aryl Amine) - Identification: TLC will show a spot corresponding to the starting amine. - Mitigation: Ensure the reaction goes to completion. If necessary, add a small additional amount of chloroacetyl chloride. Purification via recrystallization or column chromatography can remove unreacted starting material.
Product is an Oil Instead of a Solid - This can be due to residual solvent or the presence of impurities that lower the melting point. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, purification by column chromatography may be necessary to isolate the pure, solid product.

Data Presentation: Influence of Reaction Conditions on Selectivity

The following table summarizes the effect of different bases and solvents on the chemoselectivity of chloroacetylation of 2-aminobenzyl alcohol, a model substrate containing both amino and hydroxyl groups.

BaseSolventN-acylation (%)O-acylation (%)Di-acylation (%)
DBUCH₂Cl₂~500~50
DABCOCH₂Cl₂~500~50
DMAPDMF~500~50
Triethylamine (TEA)CH₂Cl₂83017
Triethylamine (TEA)Acetonitrile-17-
No BaseCH₂Cl₂15085
Phosphate Buffer (pH 7.4)Water>95<50

Data adapted from a study on the chemoselective N-chloroacetylation of aminoalcohols.[3]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Chloroacetamides

This protocol is suitable for simple anilines without other reactive functional groups.

  • Dissolve the aryl amine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, benzene, or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[9][10]

  • Add a base (1.1 to 1.5 equivalents), such as triethylamine or pyridine.[9]

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.[10]

  • Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.[11]

  • The solid product is collected by filtration, washed with water, and then a small amount of cold solvent (e.g., ethanol or benzene) to remove impurities.[9]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[9]

Protocol 2: Selective N-Chloroacetylation of Aminophenols

This protocol aims to minimize O-acylation when the starting material contains a hydroxyl group.

  • Protection of the Hydroxyl Group (if necessary): A common strategy is to first protect the hydroxyl group as a benzyl ether or another suitable protecting group.[7][8]

  • Aqueous Biphasic Conditions (Schotten-Baumann):

    • Dissolve the aminophenol in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide).[12][13]

    • Cool the vigorously stirred mixture to 0 °C.

    • Add chloroacetyl chloride slowly. The base in the aqueous phase neutralizes the HCl byproduct as it is formed.[12]

    • After the reaction is complete, separate the organic layer, wash with water, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to obtain the crude product.

  • Purification: The crude product should be analyzed for the presence of O-acylated byproducts. Purification by flash column chromatography may be necessary to separate the desired N-acylated product from any impurities.[14][15]

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions ArylAmine Aryl Amine DesiredProduct N-Aryl Chloroacetamide ArylAmine->DesiredProduct O_Acylation O-Acylated Byproduct ArylAmine->O_Acylation if -OH is present ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->DesiredProduct Hydrolysis Chloroacetic Acid ChloroacetylChloride->Hydrolysis with H₂O Base Base Base->DesiredProduct Diketopiperazine 2,5-Diketopiperazine DesiredProduct->Diketopiperazine if amino acid precursor

Caption: Main reaction pathway and common side reactions.

Troubleshooting_Workflow Start Reaction Start CheckTLC Monitor by TLC Start->CheckTLC Incomplete Incomplete Reaction? CheckTLC->Incomplete Extend_Time Extend Reaction Time / Increase Temp Incomplete->Extend_Time Yes Complete Reaction Complete Incomplete->Complete No Check_Reagents Check Reagent Stoichiometry Extend_Time->Check_Reagents Check_Reagents->CheckTLC Workup Work-up & Isolation Complete->Workup Check_Purity Check Purity (TLC, NMR) Workup->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Recrystallize Recrystallization Impure->Recrystallize Column Column Chromatography Impure->Column Recrystallize->Pure Column->Pure

Caption: A general troubleshooting workflow for synthesis.

Condition_Selection Start Select Aryl Amine Substrate CheckFunctionality Other Reactive Groups? Start->CheckFunctionality SimpleAmine Simple Aniline CheckFunctionality->SimpleAmine No Aminophenol Aminophenol / Aminoalcohol CheckFunctionality->Aminophenol Yes (-OH) Aminoacid Amino Acid Derivative CheckFunctionality->Aminoacid Yes (-COOH) StandardProtocol Use General Protocol (e.g., TEA in DCM) SimpleAmine->StandardProtocol SelectiveProtocol Use Selective N-Acylation Protocol (e.g., Schotten-Baumann or protection) Aminophenol->SelectiveProtocol ConsiderCyclization Be Aware of Diketopiperazine Formation Aminoacid->ConsiderCyclization FinalConditions Final Reaction Conditions StandardProtocol->FinalConditions SelectiveProtocol->FinalConditions ConsiderCyclization->StandardProtocol

Caption: Logic for selecting appropriate reaction conditions.

References

Technical Support Center: Optimizing Chloroacetylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chloroacetylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a base in a chloroacetylation reaction?

A base is crucial for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.[1][2] If not scavenged, the accumulation of HCl can lead to unwanted side reactions or protonate the amine reactant, rendering it unreactive. Common bases include organic amines like triethylamine (TEA) or pyridine, and inorganic bases like potassium carbonate (K2CO3).[1][3]

Q2: How do I choose the appropriate solvent for my reaction?

The choice of solvent depends on the solubility of your substrate and the desired reaction conditions.

  • Aprotic Organic Solvents: Dichloromethane (DCM), acetonitrile (MeCN), and dioxane are commonly used when anhydrous conditions are preferred.[3][4]

  • Aqueous Media: For substrates like amino acids or in efforts to develop greener protocols, aqueous systems such as phosphate buffers can be highly effective.[3][5] Reactions in phosphate buffer have been shown to be fast (e.g., 20 minutes) and highly chemoselective for N-acylation.[1]

Q3: What are the most common side reactions in chloroacetylation?

Common side reactions include:

  • O-chloroacetylation: If the substrate contains a hydroxyl group (e.g., alcohols, phenols), it can compete with the amine to react with chloroacetyl chloride.[3]

  • Di-chloroacetylation: If the substrate has multiple amine groups, or if the reaction conditions are not carefully controlled, multiple acylations can occur.

  • Hydrolysis: Chloroacetyl chloride reacts with water to form chloroacetic acid.[6] This is a significant issue if the reaction is not performed under sufficiently dry conditions.

Q4: How can I monitor the progress of my chloroacetylation reaction?

Reaction progress can be monitored using several techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and common method to track the consumption of the starting material and the formation of the product.[7]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can show the disappearance of starting material signals and the appearance of product signals.[8]

Q5: Is it necessary to run chloroacetylation reactions at low temperatures?

While many acylation reactions are exothermic and require cooling to control the reaction rate and prevent side reactions, this is not always the case for chloroacetylation.[9] Some substrates, particularly deactivated or sterically hindered amines, may require heating to proceed at a reasonable rate.[9] The optimal temperature should be determined for each specific substrate and set of conditions.[10][11]

Troubleshooting Guide

Problem: Low or No Product Yield
Potential Cause Troubleshooting Steps
Reagent Quality Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze over time.[6] Use a fresh bottle or distill the reagent before use. Ensure the amine starting material is pure and dry.
Inadequate Base The base may be insufficient to neutralize the HCl byproduct. Ensure at least one equivalent of base (e.g., TEA, pyridine) is used. For some substrates, using two equivalents of the starting amine can also serve as the base.[1]
Reaction Temperature The reaction may be too slow at the current temperature. Consider gradually increasing the temperature while monitoring the reaction by TLC. Conversely, if decomposition is suspected, try running the reaction at 0 °C or below.[11]
Solvent Issues Ensure the starting materials are fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.
Moisture Contamination The presence of water will lead to the hydrolysis of chloroacetyl chloride.[3][6] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem: Formation of O-chloroacetylation Byproduct in Amino Alcohols
Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions The reaction conditions may favor O-acylation. Selective N-chloroacetylation can be achieved by carefully choosing the solvent and additives.
Solvent Choice Switching from organic solvents like CH2Cl2 to an aqueous phosphate buffer has been shown to dramatically increase selectivity for N-acylation, often yielding the N-acylated product exclusively.[3][5]
Use of Metal Salts Adding certain metal salts can suppress the reactivity of alcohols. For example, the addition of FeCl3 has been shown to decrease the formation of di-substituted products and suppress the reactivity of alcohols.[3]
Problem: Product is a Sticky Oil Instead of a Solid Precipitate
Potential Cause Troubleshooting Steps
Incomplete Reaction The sticky material may be a mixture of product and unreacted starting materials. Check the reaction completion by TLC before workup.
Residual Solvent Solvents like DMF can be difficult to remove and may result in an oily product.[12] After the reaction, perform an aqueous workup and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove residual high-boiling solvents.[12]
Product is Naturally Oily The desired product may not be a solid at room temperature. In this case, purification should be performed using column chromatography.
Improper Workup Pouring the reaction mixture into cold water is a common workup procedure.[12] If an oil forms, try adding a small amount of organic solvent to the water/oil mixture and stirring vigorously to induce crystallization or to prepare for extraction.
Problem: Pressure Buildup in the Reaction Flask
Potential Cause Troubleshooting Steps
HCl Gas Formation The reaction of chloroacetyl chloride with an amine generates HCl gas.[2] This is the most common cause of pressure buildup.
Inadequate Venting Ensure the reaction setup is not a completely closed system. Use a drying tube (filled with CaCl2 or Drierite) or a balloon filled with an inert gas (N2 or Ar) to allow for pressure release while protecting the reaction from atmospheric moisture.[2]
Reaction Too Fast Adding the chloroacetyl chloride too quickly can cause a rapid evolution of HCl gas and heat. Add the reagent dropwise using a dropping funnel, especially during the initial phase of the reaction.[2]

Data and Protocols

Table 1: Effect of Solvent and Base on Chemoselective N-chloroacetylation of 2-Aminobenzyl Alcohol (ABA)

This table summarizes the effect of different solvents and bases on the yield of the desired N-acylated product versus the O-acylated side product.

EntrySolventBase / AdditiveN-acylated Yield (%)O-acylated Yield (%)
1CH2Cl2Pyridine5020
2CH2Cl2Propylene Oxide7515
3WaterNone408
4Acetate BufferNone6010
5Phosphate Buffer None 77 0

Data adapted from a study on chemoselective N-chloroacetylation.[3][5]

Table 2: Effect of Metal Salts on N-chloroacetylation in Phosphate Buffer

This table shows how different metal salts influence the reaction yield when conducted in a phosphate buffer system.

EntryMetal Salt (0.1 eq.)N-acylated Yield (%)
1None77
2FeCl3 90
3NiCl280
4CuCl285
5ZnCl275

Data adapted from a study on optimizing chloroacetylation conditions.[5]

Experimental Protocol: Chemoselective N-chloroacetylation in Phosphate Buffer

This protocol provides a general method for the selective N-chloroacetylation of an amino alcohol, optimized for high yield and selectivity.[1][3]

Materials:

  • Amino alcohol (1.0 eq.)

  • Chloroacetyl chloride (1.1 eq.)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Substrate: Dissolve the amino alcohol (1.0 eq.) in the phosphate buffer (0.1 M, pH 7.4) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool Reaction: Cool the flask to 0 °C in an ice bath.

  • Add Reagent: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirring solution over 5-10 minutes.

  • React: Allow the reaction to stir at 0 °C for 20 minutes. Monitor the reaction progress using TLC.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the buffer).

  • Wash: Combine the organic layers and wash them sequentially with water and then a brine solution.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Buffer B Cool to 0°C A->B C Add Chloroacetyl Chloride B->C D Stir and Monitor (TLC) C->D E Extract with Organic Solvent D->E F Wash with Water & Brine E->F G Dry and Concentrate F->G H Purify Product G->H

Caption: General workflow for a chloroacetylation reaction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Low Product Yield Cause1 Reagent Quality Start->Cause1 Cause2 Reaction Conditions Start->Cause2 Cause3 Workup Issues Start->Cause3 Sol1 Use Fresh/ Distilled Reagents Cause1->Sol1 Sol2 Check for Moisture Cause1->Sol2 Cause2->Sol2 Sol3 Optimize Temperature/ Base Cause2->Sol3 Sol4 Ensure Complete Extraction Cause3->Sol4

Caption: Troubleshooting logic for low reaction yield.

selectivity_pathway Reactants Amino Alcohol + Chloroacetyl Chloride N_Product Desired Product: N-Chloroacetamide Reactants->N_Product Favorable Conditions: Phosphate Buffer Neutral pH O_Product Side Product: O-Chloroacetyl Ester Reactants->O_Product Favorable Conditions: Acidic Conditions Organic Solvents

Caption: Reaction pathways for N- vs. O-chloroacetylation.

References

How to remove unreacted starting material from 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials in the synthesis of this compound?

Based on the common synthetic route, the primary unreacted starting materials you may encounter are 2-methyl-4-bromoaniline and chloroacetyl chloride. Chloroacetyl chloride is highly reactive and may also be present as its hydrolysis product, chloroacetic acid.

Q2: What are the key physical properties of the product and potential unreacted starting materials?

Understanding the physical properties of your target compound and potential impurities is crucial for developing an effective purification strategy. Below is a summary of available data.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compound (Product) 262.53Estimated ~130-160°C (based on similar structures)Soluble in many organic solvents.
2-methyl-4-bromoaniline (Starting Material)186.0557-59 °C[1]Slightly soluble in chloroform, insoluble in water.[1]
Chloroacetic Acid (Hydrolyzed Starting Material)94.5060-63 °C[2]Soluble in water, methanol, acetone, diethyl ether, benzene, chloroform.[2][3][4]

Q3: What are the recommended methods for purifying crude this compound?

The two most common and effective methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods will depend on the scale of your reaction and the nature of the impurities.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-methyl-4-bromoaniline

Symptom: Oily residue or a lower than expected melting point of the crude product. A brownish discoloration of the product may also be observed.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for removing unreacted 2-methyl-4-bromoaniline.

Detailed Steps:

  • Recrystallization: Due to the significant difference in melting points between the product and 2-methyl-4-bromoaniline, recrystallization is a highly effective method. Ethanol is a good starting solvent to try. The higher polarity of the aniline should keep it more soluble in the cold solvent compared to the less polar product.

  • Flash Column Chromatography: If recrystallization is not effective or if other impurities are present, flash column chromatography is recommended. A common eluent system for similar compounds is a gradient of hexane and ethyl acetate. The more polar aniline will have a higher affinity for the silica gel and will elute later than the desired product.

Issue 2: Presence of Unreacted Chloroacetic Acid

Symptom: The crude product may be sticky or have an acidic smell. The melting point will also be depressed and broad.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for removing unreacted chloroacetic acid.

Detailed Steps:

  • Aqueous Workup: Chloroacetic acid is highly soluble in water, while the desired product is not. An aqueous workup is a simple and effective first step.

    • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous solution of a weak base, such as sodium bicarbonate, to neutralize and extract the chloroacetic acid into the aqueous layer.

    • Follow with a wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent.

  • Further Purification: If the product is still not pure after the aqueous workup, proceed with either recrystallization or flash column chromatography as described in the previous section.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The ideal solvent and volumes should be determined on a small scale first.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate) at its boiling point. A good recrystallization solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with swirling until the solid just dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Analysis: Determine the melting point of the purified crystals and check the purity by an appropriate analytical method (e.g., TLC, NMR).

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a chromatography column with silica gel using a slurry of the chosen eluent (e.g., a mixture of hexane and ethyl acetate). A common starting point for the eluent is a 9:1 or 4:1 hexane:ethyl acetate mixture.

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to force the solvent through the column. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same eluent system.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

  • Analysis: Confirm the purity of the product by an appropriate analytical method.

References

Technical Support Center: Degradation of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide in various solution-based experiments.

Frequently Asked Questions (FAQs)

1. What are the expected degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathway for this compound is expected to be hydrolysis of the amide bond. This can occur under acidic, basic, or neutral conditions, leading to the formation of 2-methyl-4-bromoaniline and chloroacetic acid. Other potential degradation pathways could include photolysis if the molecule is sensitive to light, and oxidation.

2. What are the initial steps for investigating the stability of this compound in solution?

Forced degradation studies are recommended to understand the stability of the molecule.[1][2][3] These studies involve subjecting a solution of the compound to various stress conditions that are more severe than accelerated stability test conditions.[3] The goal is to generate degradation products and identify the conditions under which the compound is unstable.

3. How should I design a forced degradation study for this compound?

A well-designed forced degradation study should include the following conditions:[4][5]

  • Acidic Hydrolysis: Treatment with an acid such as 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 50-60°C).[5]

  • Basic Hydrolysis: Treatment with a base such as 0.1 M to 1 M NaOH at room temperature and elevated temperatures.[5]

  • Neutral Hydrolysis: Refluxing the compound in water.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (3-30%) at room temperature.[2]

  • Photostability: Exposing a solution of the compound to a combination of UV and visible light, as recommended by ICH Q1B guidelines.[3][5]

  • Thermal Stress: Exposing a solid sample or a solution to elevated temperatures (e.g., 40-80°C).

An experimental workflow for a forced degradation study is illustrated below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound Acid Acidic Hydrolysis (e.g., 0.1M HCl) Prep->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) Prep->Base Neutral Neutral Hydrolysis (Water) Prep->Neutral Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Photo Photolytic Stress (UV/Vis light) Prep->Photo Thermal Thermal Stress (Elevated Temp.) Prep->Thermal Analysis Analyze samples at time points (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Neutral->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Data Characterize degradants and determine degradation kinetics Analysis->Data

Caption: Experimental workflow for a forced degradation study.

4. What analytical techniques are suitable for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique for separating the parent compound from its degradation products and quantifying the extent of degradation.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of the degradation products.[1]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No degradation observed under any stress condition. The compound is highly stable under the tested conditions. The stress conditions may not be harsh enough.Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or extend the duration of the study.[5]
Complete degradation of the compound at the first time point. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the time points for sample analysis. The goal is to achieve 5-20% degradation to observe the primary degradation products.[5]
Poor peak shape or resolution in the HPLC chromatogram. The mobile phase composition is not optimal for separating the parent compound and its degradants. The column may be overloaded or degraded.Optimize the mobile phase (e.g., adjust the ratio of organic solvent to aqueous buffer, change the pH). Use a new column or a column with a different stationary phase.
Difficulty in identifying degradation products by LC-MS. The concentration of the degradants is too low. The ionization of the degradants is poor.Concentrate the stressed samples before analysis. Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode).
Mass balance is not achieved (the sum of the parent compound and all degradation products is less than 95%). Some degradation products are not being detected (e.g., they are volatile or do not have a UV chromophore). Degradation products may be adsorbing to the sample vials.Use a mass-sensitive detector like a Corona Charged Aerosol Detector (CAD) in parallel with the UV detector. Use silanized vials to minimize adsorption.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH solutions.

  • Procedure:

    • For each condition (0.1 M HCl, 1 M HCl, 0.1 M NaOH, 1 M NaOH, and water for neutral hydrolysis), add a known volume of the stock solution to a vial containing the respective solution to achieve a final drug concentration of approximately 100 µg/mL.

    • For each condition, prepare two sets of samples: one to be stored at room temperature and one at 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Neutralize the acidic and basic samples before analysis (e.g., add an equivalent amount of base to the acid-stressed sample and vice versa).

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method.

    • Calculate the percentage of degradation for each time point.

Protocol 2: Forced Oxidative Degradation

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare a 3% solution of hydrogen peroxide.

  • Procedure:

    • Add a known volume of the stock solution to a vial containing the 3% hydrogen peroxide solution to achieve a final drug concentration of approximately 100 µg/mL.

    • Store the sample at room temperature.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the sample.

    • Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis:

    • Analyze the samples by a stability-indicating HPLC method.

    • Calculate the percentage of degradation for each time point.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionReagent ConcentrationTemperature (°C)Time (hours)Degradation (%)Number of Degradants
Acidic Hydrolysis0.1 M HCl602415.22
Basic Hydrolysis0.1 M NaOHRT825.81
Neutral HydrolysisWater80485.11
Oxidation3% H₂O₂RT248.73
PhotolysisUV/Vis LightRT4812.32
Thermal (Solution)-80723.51

Table 2: HPLC Method Parameters for Stability Indicating Assay (Example)

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Signaling Pathways and Logical Relationships

The degradation of this compound under hydrolytic conditions can be represented by the following logical relationship diagram.

G cluster_reactants Reactants cluster_products Degradation Products Compound This compound Product1 2-methyl-4-bromoaniline Compound->Product1 Hydrolysis Product2 Chloroacetic Acid Compound->Product2 Hydrolysis Stressor H₂O (in presence of H⁺ or OH⁻)

Caption: Hydrolytic degradation pathway of the target compound.

References

Overcoming poor solubility of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the chemical properties of this compound?

This compound is an organic compound with the chemical formula C9H9BrClNO.[1] Its calculated XLogP3 value of 2.7 suggests a hydrophobic nature, which is often associated with poor aqueous solubility.[1] Key identifiers for this compound are CAS Number 96686-51-0 and PubChem CID 2097895.[1][2]

Q2: Why is my compound precipitating out of solution?

Precipitation of hydrophobic compounds like this compound can occur for several reasons:

  • Poor Aqueous Solubility: The compound is inherently difficult to dissolve in water-based buffers used for most biological assays.

  • Solvent Effects: While highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), transferring the compound from a DMSO stock solution to an aqueous buffer can cause it to crash out of solution.[3] This is a common issue for lipophilic molecules.[3]

  • Concentration Issues: The concentration of the compound in the final assay solution may exceed its solubility limit in that specific buffer.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to compound precipitation.[4][5] This effect can be exacerbated by water absorption into the DMSO stock.[5]

Q3: What are the initial steps to improve the solubility of this compound?

Initial strategies to enhance solubility include selecting an appropriate stock solvent, optimizing the concentration of co-solvents, and considering the use of solubilizing agents.[6][7][8] It is also crucial to ensure that the final concentration of any solvent used is compatible with the specific assay system to avoid artifacts or cytotoxicity.[9][10][11]

Troubleshooting Guides

Issue 1: Compound Precipitation in DMSO Stock Solution

Precipitation in high-concentration DMSO stocks can lead to inaccurate dosing and equipment blockages.[4]

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your DMSO stock solutions for any precipitate before use.

  • Gentle Warming and Sonication: If precipitation is observed, gently warm the solution (to 37°C) and sonicate for 10-15 minutes. This can help redissolve the compound.

  • Reduce Stock Concentration: If precipitation persists, especially after freeze-thaw cycles, consider preparing a fresh stock solution at a lower concentration.[12]

  • Minimize Water Contamination: Store DMSO stocks in tightly sealed vials with desiccant to prevent water absorption, which can decrease the solubility of hydrophobic compounds.[5]

Issue 2: Precipitation Upon Dilution into Aqueous Assay Buffer

This is the most common solubility challenge encountered during experiments.

Troubleshooting Workflow

G start Precipitation observed in aqueous assay buffer step1 Reduce final concentration of the compound start->step1 check1 Is precipitation resolved? step1->check1 step2 Increase co-solvent (e.g., DMSO) concentration incrementally. Check for assay compatibility. check1->step2 No end_success Proceed with Assay check1->end_success Yes check2 Is precipitation resolved? step2->check2 step3 Use a different co-solvent (e.g., Ethanol, PEG 300) check2->step3 No check2->end_success Yes check3 Is precipitation resolved? step3->check3 step4 Utilize solubility enhancers like Cyclodextrins. check3->step4 No check3->end_success Yes step4->end_success end_fail Consider compound derivatization or formulation changes step4->end_fail

Caption: Troubleshooting workflow for compound precipitation in aqueous buffers.

Strategies for Enhancing Aqueous Solubility

Strategy A: Co-Solvent Optimization

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[7][13]

Recommended Co-solvents:

Co-SolventTypical Starting Concentration in AssayMaximum Recommended Concentration (Cell-based Assays)Notes
DMSO 0.1%0.5% - 1.0%Widely used, but can have effects on cell physiology even at low concentrations.[9][11]
Ethanol 0.1%0.5%Can be more volatile than DMSO. Its effects on cells should be carefully evaluated.[9]
PEG 300/400 0.5%1.0% - 2.0%Generally well-tolerated by cells.
Dimethylacetamide (DMA) 0.1%0.5%A strong solvent, similar in properties to DMSO.[8]

Experimental Protocol: Serial Dilution with a Co-solvent

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the compound in 100% DMSO to create a range of concentrations.

  • For the final step, dilute the DMSO-solubilized compound directly into the aqueous assay buffer. Ensure vigorous mixing (e.g., vortexing) immediately after addition to minimize localized high concentrations that can lead to precipitation.

  • Crucially , ensure that the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls.[9]

Strategy B: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that enhance aqueous solubility.[14][15][16]

G cluster_2 Inclusion Complex (Soluble) Compound hydrophobic molecule Complex Soluble Complex CD hydrophilic exterior hydrophobic cavity Compound_in_CD

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.[14][16]

Commonly Used Cyclodextrins:

Cyclodextrin TypeAbbreviationKey Features
Beta-Cyclodextrin β-CDOne of the most widely used types.
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigher aqueous solubility and lower toxicity compared to β-CD.[14]
Sulfobutylether-β-Cyclodextrin SBE-β-CDHigh aqueous solubility and a favorable safety profile.

Experimental Protocol: Preparing a Compound-Cyclodextrin Complex

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous assay buffer to make a stock solution (e.g., 10-50 mM). Gentle warming may be required.

  • Add Compound: Add the solid this compound powder directly to the cyclodextrin solution. Alternatively, add a small volume of a concentrated DMSO stock of the compound to the cyclodextrin solution.

  • Incubate and Mix: Incubate the mixture, typically with shaking or stirring, for a period ranging from 1 hour to overnight at room temperature to allow for the formation of the inclusion complex.

  • Filter (Optional): Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Assay: Use the resulting clear solution for your experiments. Remember to include a vehicle control containing the same concentration of cyclodextrin.[9]

References

Inconsistent results in antifungal testing of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during the antifungal testing of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a chemical compound that has been identified as having antifungal properties.[1] It belongs to the class of chloroacetamide derivatives, which are being explored for various antimicrobial applications.[2]

Q2: What are the common reasons for inconsistent Minimum Inhibitory Concentration (MIC) values in antifungal susceptibility testing?

A2: Inconsistent MIC values are a frequent challenge in mycology labs. Key factors that can influence the outcome of in vitro antifungal susceptibility testing include the definition of the endpoint, the size of the inoculum, the duration and temperature of incubation, and the composition of the testing medium.[3] Standardized methods, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are crucial for ensuring reproducibility.[3][4][5]

Q3: Can the pH of the growth medium affect the antifungal activity of this compound?

A3: Yes, the pH of the growth medium can significantly impact the MIC values of antifungal agents. For example, studies on other antifungals have shown that a lower pH can lead to significantly higher MICs for Candida albicans.[4] It is crucial to use a buffered medium, such as RPMI 1640 with MOPS, to maintain a stable pH of 7.0 throughout the experiment.[3]

Q4: How does inoculum preparation affect antifungal testing results?

A4: The concentration of the fungal inoculum is a critical parameter. An inoculum size outside the recommended range can lead to either falsely elevated or falsely low MIC values.[6] Careful preparation and quantification of the inoculum to the specified concentration are essential for reliable and reproducible results.

Q5: Is there any information on the potential for antagonism with other antifungal drugs?

A5: While specific data for this compound is not available, studies on the structurally similar compound 2-chloro-N-phenylacetamide have shown antagonistic effects when combined with amphotericin B and fluconazole.[7][8] This suggests that co-administration with other antifungal agents should be approached with caution, as it could potentially reduce the efficacy of both compounds.

Troubleshooting Guide for Inconsistent Results

This guide is designed to help you systematically troubleshoot common issues encountered during the antifungal testing of this compound.

Problem: High Variability in MIC Readings

High variability in Minimum Inhibitory Concentration (MIC) readings across experiments is a common issue. This can manifest as significant differences in results between different runs or even within the same assay. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inconsistent Inoculum Size Ensure the fungal inoculum is prepared according to standardized protocols (e.g., CLSI M27-A4). Use a spectrophotometer to adjust the inoculum to the correct density.[4]
Variation in Incubation Time/Temperature Strictly adhere to the recommended incubation time (e.g., 24 hours for Candida species) and temperature (35°C).[4][9] Use calibrated incubators and monitor them regularly.
Medium Composition and pH Use a standardized medium like RPMI 1640, buffered to a pH of 7.0 with MOPS, to ensure consistency.[3] Avoid using unbuffered media.
Subjective Endpoint Reading Define a clear endpoint for MIC determination (e.g., ≥50% growth inhibition compared to the control).[9] Consider using a spectrophotometer for a more objective reading.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is consistent across all wells and does not exceed a level that affects fungal growth (typically <1%).[7]
Problem: No Antifungal Activity Observed

In some cases, the compound may not exhibit the expected antifungal activity. This could be due to experimental artifacts or issues with the compound itself.

Potential Cause Recommended Solution
Compound Degradation Store the compound under the recommended conditions (e.g., room temperature in a dry, dark place) and check for any signs of degradation.[1] Prepare fresh stock solutions for each experiment.
Inappropriate Fungal Strain Verify the identity and susceptibility of the fungal strain being used. Some fungal species or strains may have intrinsic resistance to this class of compounds.[9][10]
Sub-optimal Assay Conditions Review and optimize all assay parameters, including inoculum density, incubation time, and medium composition, to ensure they are suitable for the specific fungal species being tested.

Experimental Protocols

Adhering to standardized protocols is critical for obtaining reproducible results. Below is a detailed methodology for the broth microdilution method, based on CLSI guidelines, which is a common technique for determining MIC values.

Broth Microdilution Method (Adapted from CLSI M27-A4)
  • Preparation of Antifungal Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.[7]

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate.[3]

    • The final volume in each well should be 100 µL.

    • Include a drug-free well for a positive growth control and a medium-only well for a negative control.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microdilution plate, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C. The incubation time depends on the fungal species (e.g., 24 hours for Candida spp., 72 hours for Cryptococcus spp.).[4]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.[9]

    • Reading can be done visually or with a spectrophotometer at a suitable wavelength.

Visualizations

Troubleshooting Workflow for Inconsistent MIC Results

The following diagram outlines a logical workflow for troubleshooting inconsistent MIC results.

G Troubleshooting Workflow for Inconsistent MIC Results start Inconsistent MIC Results Observed check_protocol Review Experimental Protocol vs. Standard (CLSI/EUCAST) start->check_protocol check_inoculum Verify Inoculum Preparation and Concentration check_protocol->check_inoculum Protocol Adhered To re_run_assay Re-run Assay with Corrections check_protocol->re_run_assay Protocol Deviations Found check_medium Assess Medium Composition and pH check_inoculum->check_medium Inoculum Correct check_inoculum->re_run_assay Inoculum Incorrect check_incubation Confirm Incubation Time and Temperature check_medium->check_incubation Medium Correct check_medium->re_run_assay Medium Incorrect check_compound Evaluate Compound Stability and Stock Solution check_incubation->check_compound Incubation Correct check_incubation->re_run_assay Incubation Incorrect check_compound->re_run_assay Compound Stable check_compound->re_run_assay Compound Issue Suspected consistent_results Consistent Results Achieved re_run_assay->consistent_results

Caption: Troubleshooting workflow for inconsistent MIC results.

Key Factors Influencing Antifungal Susceptibility Testing

This diagram illustrates the key experimental parameters that can lead to variability in antifungal susceptibility testing.

Caption: Key factors influencing antifungal susceptibility testing.

References

Technical Support Center: Synthesis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Yield

Question: We are experiencing lower than expected yields (<85%) and significant batch-to-batch variability when scaling up the synthesis of this compound. What are the likely causes and how can we improve this?

Potential Causes & Solutions:

  • Inadequate Temperature Control: The reaction between 2-methyl-4-bromoaniline and chloroacetyl chloride is highly exothermic. Poor heat dissipation on a larger scale can lead to localized overheating, promoting the formation of side products and degradation of the desired product.

    • Solution: Implement a robust cooling system for the reactor. Monitor the internal reaction temperature closely and control the addition rate of chloroacetyl chloride to maintain the desired temperature range (typically 0-10°C). For larger scale, consider using a jacketed reactor with a circulating coolant.

  • Sub-optimal pH/Base Equivalents: The reaction generates hydrochloric acid (HCl), which can protonate the starting aniline, rendering it unreactive. An insufficient amount of base will not effectively neutralize the HCl.

    • Solution: Use a suitable base, such as triethylamine or sodium bicarbonate, in slight excess (1.1-1.5 equivalents) to ensure complete neutralization of the generated HCl. The choice of base can also influence the reaction rate and impurity profile.

  • Poor Mixing: Inadequate agitation in a larger reactor can lead to localized high concentrations of reactants and poor temperature distribution, resulting in side reactions.

    • Solution: Ensure the stirring is efficient for the scale of the reaction. The impeller design and stirring speed should be appropriate to maintain a homogeneous mixture throughout the reaction.

  • Impure Starting Materials: The purity of 2-methyl-4-bromoaniline and chloroacetyl chloride is crucial. Impurities can interfere with the reaction and complicate the purification process.

    • Solution: Use high-purity starting materials. Verify the purity of the reactants by appropriate analytical methods (e.g., NMR, GC-MS) before use.

Issue 2: Formation of Impurities

Question: We are observing significant impurities in our crude product, making purification difficult and reducing the final yield. What are the common impurities and how can we minimize their formation?

Potential Impurities & Prevention:

  • Di-acylated Product: Formation of N,N-bis(chloroacetyl)-2-methyl-4-bromoaniline can occur, especially at higher temperatures.

    • Prevention: Maintain a low reaction temperature and control the stoichiometry of the reactants. Adding the chloroacetyl chloride slowly to the aniline solution can minimize its concentration at any given time, disfavoring di-acylation.

  • Unreacted Starting Material: Incomplete reaction can leave unreacted 2-methyl-4-bromoaniline in the crude product.

    • Prevention: Ensure a slight excess of chloroacetyl chloride (1.05-1.1 equivalents) is used. Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the starting aniline.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride can react with moisture to form chloroacetic acid, which will not participate in the desired reaction.

    • Prevention: Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Difficult Product Isolation and Purification

Question: We are struggling with the work-up and purification of the product on a larger scale. The product is difficult to crystallize and contains persistent impurities. What are the recommended procedures?

Solutions:

  • Aqueous Work-up: After the reaction is complete, a carefully controlled aqueous work-up is essential to remove the base hydrochloride salt and other water-soluble impurities.

    • Procedure: Quench the reaction mixture with water. If a tertiary amine base was used, an acidic wash (e.g., dilute HCl) can be employed to remove the excess base. This should be followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, and finally a brine wash.

  • Crystallization: Crystallization is the preferred method for purifying the final product on a large scale.

    • Solvent Selection: A systematic solvent screen is recommended to find the optimal crystallization solvent or solvent system. Common solvents for similar compounds include ethanol, isopropanol, and toluene. The goal is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Filtration and Drying: Efficient filtration and drying are crucial to obtain a high-quality final product.

    • Procedure: Use an appropriately sized filter funnel (e.g., Büchner funnel) for the scale of the reaction. Wash the filter cake with a small amount of cold crystallization solvent to remove any remaining mother liquor. Dry the product under vacuum at a suitable temperature to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for scaling up this synthesis?

A1: The choice of solvent is critical for managing the reaction exotherm and for product isolation. Common solvents for this type of acylation include dichloromethane (DCM), ethyl acetate, and acetone.[1] For scale-up, consider the following:

  • Boiling Point: A solvent with a moderate boiling point can help in controlling the reaction temperature.

  • Solubility: The starting materials should be soluble in the chosen solvent, and the product should ideally crystallize out upon cooling or by adding an anti-solvent.

  • Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent, especially for large-scale production.

Q2: How critical is the order of addition of reagents?

A2: The order of addition is very important. It is highly recommended to add the chloroacetyl chloride slowly to the solution of 2-methyl-4-bromoaniline and the base. This helps to control the exotherm and minimize the formation of the di-acylated impurity.

Q3: What analytical techniques are recommended for monitoring the reaction progress?

A3:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively monitor the disappearance of the starting aniline and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of reactants and the formation of impurities. Developing a suitable HPLC method early in the process is crucial for scale-up.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product and identifying any major impurities.

Q4: Can this reaction be performed without a base?

A4: While the reaction can proceed without a base, it is not recommended, especially for scale-up. The HCl generated will protonate the aniline, effectively stopping the reaction and leading to very low yields. A base is essential to neutralize the HCl and drive the reaction to completion.

Q5: What are the key safety considerations for scaling up this synthesis?

A5:

  • Exotherm Management: The primary hazard is a runaway reaction due to the exothermic nature of the acylation. A thorough understanding of the reaction's thermal profile, for which a reaction calorimetry study is recommended, is crucial for safe scale-up.[2]

  • Reagent Handling: Chloroacetyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure Build-up: The reaction generates HCl gas, which can lead to pressure build-up in a closed system. Ensure the reactor is adequately vented.

Data Presentation

Table 1: Typical Reaction Parameters for N-Acylation of Substituted Anilines

ParameterTypical Range/ValueRationale/Considerations for Scale-up
Reactant Ratio
2-methyl-4-bromoaniline1.0 equivalentLimiting reagent.
Chloroacetyl Chloride1.05 - 1.2 equivalentsA slight excess ensures complete conversion of the aniline.
Base (e.g., Triethylamine)1.1 - 1.5 equivalentsTo effectively neutralize the generated HCl.
Reaction Conditions
SolventDichloromethane, Ethyl Acetate, AcetoneChoice depends on solubility, boiling point, and safety.
Temperature0 - 10 °CCrucial for controlling the exotherm and minimizing side reactions.[3]
Reaction Time1 - 4 hoursMonitor by TLC or HPLC for completion.
Work-up
QuenchingWaterTo dissolve salts and stop the reaction.
WashesDilute HCl, NaHCO₃ solution, BrineTo remove base, acidic impurities, and salts.
Purification
MethodCrystallizationPreferred for large-scale purification.
SolventEthanol, Isopropanol, TolueneRequires screening for optimal yield and purity.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and should be optimized for the specific scale and equipment used.

  • Reactor Setup: Charge a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with 2-methyl-4-bromoaniline (1.0 eq.) and the chosen anhydrous solvent (e.g., ethyl acetate).

  • Base Addition: Add the base (e.g., triethylamine, 1.2 eq.) to the reactor and stir to dissolve.

  • Cooling: Cool the reaction mixture to 0-5°C using an appropriate cooling bath.

  • Chloroacetyl Chloride Addition: Slowly add chloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10°C and monitor the progress by TLC or HPLC until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Product Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_methyl_4_bromoaniline 2-Methyl-4-bromoaniline target_product This compound Acylation Reaction 2_methyl_4_bromoaniline->target_product chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->target_product solvent Solvent (e.g., Ethyl Acetate) base Base (e.g., Triethylamine) hcl_salt Triethylamine Hydrochloride base->hcl_salt temperature Temperature (0-10 °C)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Start Synthesis Scale-up issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurities High Impurity Profile issue->impurities Yes isolation_issues Difficult Isolation issue->isolation_issues Yes success Successful Scale-up issue->success No check_temp Verify Temperature Control low_yield->check_temp check_base Check Base Equivalents low_yield->check_base check_mixing Evaluate Mixing Efficiency low_yield->check_mixing control_temp Control Temperature & Addition Rate impurities->control_temp control_stoichiometry Adjust Stoichiometry impurities->control_stoichiometry use_anhydrous Use Anhydrous Conditions impurities->use_anhydrous optimize_workup Optimize Aqueous Work-up isolation_issues->optimize_workup optimize_cryst Screen Crystallization Solvents isolation_issues->optimize_cryst check_temp->issue check_base->issue check_mixing->issue control_temp->issue control_stoichiometry->issue use_anhydrous->issue optimize_workup->issue optimize_cryst->issue

Caption: Troubleshooting workflow for scaling up the synthesis.

Side_Reactions aniline 2-Methyl-4-bromoaniline product Desired Product aniline->product + Chloroacetyl Chloride chloroacetyl Chloroacetyl Chloride chloroacetyl->product diacylated Di-acylated Impurity chloroacetyl->diacylated hydrolysis Chloroacetic Acid (from hydrolysis) chloroacetyl->hydrolysis + H₂O product->diacylated + Chloroacetyl Chloride (Excess/High Temp) water H₂O water->hydrolysis

Caption: Potential side reactions in the synthesis.

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal potential of chloroacetamide derivatives, with a focus on 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, against established antifungal agents. Due to the limited public data on the specific compound this compound, this guide leverages experimental data from structurally similar chloroacetamide derivatives to provide a relevant and data-supported comparison.

Introduction: The Quest for Novel Antifungals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical practice. Most current antifungal drugs target a limited number of cellular pathways, primarily related to the cell membrane's ergosterol or cell wall glucan synthesis.[1] The exploration of new chemical entities with novel mechanisms of action is therefore critical. Chloroacetamide derivatives have recently emerged as a promising class of compounds with demonstrated antifungal activity against a range of pathogenic fungi.[2][3] While this compound is identified as an antifungal compound, this guide will analyze data from its chemical class to position its potential within the broader landscape of antifungal therapies.[4]

Comparative Mechanism of Action

A key differentiator for a new antifungal class is a novel mechanism of action that can overcome existing resistance pathways. Chloroacetamide derivatives appear to meet this criterion, exhibiting a different mode of action compared to the two most common antifungal classes: Azoles and Polyenes.

  • Chloroacetamide Derivatives: Studies on various antifungal chloroacetamides suggest they do not act by complexing with ergosterol, a primary target for polyenes, nor do they appear to cause significant damage to the fungal cell wall, the target for echinocandins.[2][5][6] The prevailing hypothesis is that they may act on other targets within the fungal cell membrane.[2][3] Their efficacy is also linked to their lipophilicity, which may facilitate penetration through the fungal cell membrane to reach intracellular targets.[7]

  • Azoles (e.g., Fluconazole): This class of fungistatic agents inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical step in the biosynthesis of ergosterol. This disruption of the cell membrane leads to growth inhibition.[1][8]

  • Polyenes (e.g., Amphotericin B): These fungicidal agents bind directly to ergosterol in the fungal cell membrane, forming pores that lead to the leakage of essential intracellular ions and ultimately, cell death.[8][9]

G cluster_membrane Fungal Cell Membrane cluster_drugs Antifungal Agents ergosterol Ergosterol membrane_target Other Membrane Targets lanosterol_demethylase Lanosterol 14α-demethylase lanosterol_demethylase->ergosterol Synthesis lanosterol Lanosterol lanosterol->lanosterol_demethylase chloroacetamide Chloroacetamide Derivatives chloroacetamide->membrane_target Inhibits (?) azoles Azoles azoles->lanosterol_demethylase Inhibits polyenes Polyenes polyenes->ergosterol Binds & Disrupts

Caption: Comparative mechanisms of action for different antifungal classes.

Quantitative Data: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative chloroacetamide derivatives against various fungal pathogens, compared with standard antifungal drugs. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)Reference
Chloroacetamide Derivatives
N-(4-bromophenyl)-2-chloroacetamideFusarium spp.12.5 - 50[7]
Other Active ChloroacetamidesCandida spp.25 - 50[2][3]
Dermatophytes3.12 - 50[2][3]
2-chloro-N-phenylacetamideFluconazole-Resistant Candida spp.128 - 256[5][6]
Azoles
FluconazoleCandida albicans0.25 - 4[10]
Fluconazole-Resistant Candida spp.>64[5]
Polyenes
Amphotericin BFusarium spp.0.5 - 2[11]
Candida albicans0.25 - 1[10]

Note: Data for chloroacetamide derivatives are based on structurally similar compounds to this compound.

Experimental Protocols

The data presented above are primarily generated using the broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

This method determines the MIC of an antifungal agent against a specific fungal isolate.

G cluster_prep 1. Preparation cluster_assay 2. Inoculation & Incubation cluster_readout 3. Data Analysis start Start prep_inoculum Prepare fungal inoculum; adjust to 0.5 McFarland (1-5 x 10^6 CFU/mL) start->prep_inoculum dilute_inoculum Dilute inoculum in RPMI-1640 medium to final test concentration prep_inoculum->dilute_inoculum inoculate Add diluted inoculum to wells containing antifungal agents dilute_inoculum->inoculate prep_drugs Prepare serial 2-fold dilutions of antifungal agents in a 96-well plate prep_drugs->inoculate controls Include growth (drug-free) and sterility (uninoculated) controls inoculate->controls incubate Incubate plate at 35°C for 24-72 hours (species dependent) controls->incubate read_mic Visually or spectrophotometrically determine the lowest drug concentration inhibiting growth incubate->read_mic end_node End: MIC Value Determined read_mic->end_node

Caption: Standard workflow for broth microdilution antifungal susceptibility testing.

Methodology Details:

  • Preparation of Antifungal Agent: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium within a 96-well microtiter plate.

  • Inoculum Preparation: The fungal isolate is grown on agar, and a cell suspension is prepared in sterile saline. The suspension is adjusted to the turbidity of a 0.5 McFarland standard. This is then further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.[12]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is incubated at 35°C for a specified period (e.g., 24 hours for Candida, 48-72 hours for molds).[10]

  • MIC Determination: The MIC endpoint is read as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to the drug-free growth control well.[10] For azoles against yeasts, this is typically a 50% reduction in growth.[10]

Conclusion and Future Directions

The available data on chloroacetamide derivatives indicate that they are a promising class of antifungal agents. Their apparent novel mechanism of action, which differs from that of widely used azoles and polyenes, makes them particularly interesting candidates for development, especially for treating infections caused by resistant pathogens.[2][5][6] The fungicidal activity reported for some derivatives against dermatophytes and Fusarium spp. is also a significant advantage.[7]

While this guide provides a comparative framework based on the broader chemical class, dedicated research on This compound is essential. Future studies should focus on:

  • Determining the precise MIC values against a wide panel of clinical isolates.

  • Elucidating its specific molecular target and mechanism of action.

  • Evaluating its efficacy and toxicity in preclinical in vivo models.

Such data will be crucial to fully understand the therapeutic potential of this compound and its place in the future of antifungal therapy.

References

Validating the Structure of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide using standard spectroscopic techniques. Due to the limited availability of experimental spectral data for the target compound in public databases, this document presents a predicted spectroscopic analysis based on its known chemical structure and comparison with structurally analogous compounds. By examining the spectral data of similar molecules, we can confidently anticipate the characteristic spectroscopic signatures of this compound.

Predicted Spectroscopic Data for this compound

The following tables outline the predicted spectroscopic data for the target compound. These predictions are derived from established principles of spectroscopy and analysis of the experimental data from the comparative compounds listed in the subsequent sections.

Predicted Infrared (IR) Spectrum

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3250 - 3350Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1660 - 1690Strong
N-H Bend (Amide II)1510 - 1550Medium
C-N Stretch1200 - 1300Medium
C-Cl Stretch700 - 800Strong
C-Br Stretch500 - 600Medium

Predicted ¹H NMR Spectrum (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.5Singlet (broad)1HN-H
~ 7.4Doublet1HAr-H
~ 7.3Doublet of doublets1HAr-H
~ 7.9Doublet1HAr-H
~ 4.2Singlet2H-CH₂Cl
~ 2.3Singlet3HAr-CH₃

Predicted ¹³C NMR Spectrum (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 165C=O (Amide)
~ 138Ar-C (quaternary)
~ 135Ar-C (quaternary)
~ 132Ar-CH
~ 130Ar-CH
~ 125Ar-CH
~ 118Ar-C (quaternary)
~ 43-CH₂Cl
~ 18Ar-CH₃

Predicted Mass Spectrum (Electron Ionization - EI)

m/zInterpretation
[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion peaks with characteristic isotopic pattern for Br and Cl
Fragment ionsLoss of -CH₂Cl, loss of Cl, loss of Br, cleavage of the amide bond

Comparative Spectroscopic Data of Structurally Similar Compounds

The following tables present experimental data for compounds with structural similarities to this compound, providing a basis for our predictions.

Table 1: N-(4-Bromophenyl)-2-chloroacetamide

TechniqueKey DataReference
IR N-H: ~3280 cm⁻¹, C=O: ~1670 cm⁻¹General knowledge
¹H NMR δ ~8.3 (s, 1H, NH), ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), 4.2 (s, 2H, CH₂Cl)General knowledge
¹³C NMR δ ~164 (C=O), ~137 (Ar-C), ~132 (Ar-CH), ~121 (Ar-CH), ~117 (Ar-C), ~43 (CH₂Cl)General knowledge
MS m/z (M⁺): 247, 249, 251General knowledge

Table 2: N-(2-Bromophenyl)acetamide

TechniqueKey DataReference
IR νmax 3272 (N-H), 1647 (C=O) cm⁻¹[1]
¹H NMR δ 8.31 (d, 1H, Ar-H), 7.61 (bs, 1H, NH), 7.51 (d, 1H, Ar-H), 7.29 (t, 1H, Ar-H), 6.97 (t, 1H, Ar-H), 2.21 (s, 3H, CH₃)[1]
¹³C NMR δ 168.3 (C=O), 135.7 (Ar-C), 132.2 (Ar-CH), 128.4 (Ar-CH), 125.2 (Ar-CH), 122.0 (Ar-CH), 113.2 (Ar-C-Br), 24.9 (CH₃)[1]
MS [M+H]⁺ 212.979[1]

Table 3: N-(4-Bromo-2-methylphenyl)acetamide

TechniqueKey DataReference
IR Not available
¹H NMR Not available
¹³C NMR Not available
MS Not available

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required to validate the structure of this compound.

1. Infrared (IR) Spectroscopy

  • Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C=O, C-N, C-Cl, and C-Br bonds.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the different proton signals.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired to identify the number of unique carbon environments and their chemical shifts.

  • Analysis: The chemical shifts, coupling constants (for ¹H NMR), and integration values are used to deduce the connectivity of atoms and the overall structure of the molecule.

3. Mass Spectrometry (MS)

  • Instrument: Mass Spectrometer (e.g., with Electron Ionization - EI source).

  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Data Acquisition: The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Analysis: The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern gives information about the different structural units within the molecule. The isotopic distribution pattern for bromine and chlorine atoms is a key diagnostic feature.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using spectroscopy.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Interp Identify Functional Groups (N-H, C=O, C-Cl, C-Br) IR->IR_Interp NMR_Interp Determine Connectivity & Proton/Carbon Environments NMR->NMR_Interp MS_Interp Determine Molecular Weight & Fragmentation Pattern MS->MS_Interp Confirmation Structure Confirmation IR_Interp->Confirmation NMR_Interp->Confirmation MS_Interp->Confirmation

Caption: Workflow for Spectroscopic Structure Validation.

Conclusion

The structural validation of this compound relies on a synergistic interpretation of data from IR, NMR, and Mass Spectrometry. While experimental data for this specific molecule is not widely published, a combination of predicted spectral data and comparison with closely related, well-characterized compounds provides a robust methodology for its structural confirmation. The provided experimental protocols and logical workflow serve as a comprehensive guide for researchers undertaking the synthesis and characterization of this and similar novel chemical entities.

References

Purity Analysis of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. One such intermediate, 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, plays a role in the synthesis of various target molecules. Ensuring its purity is critical to prevent the introduction of unwanted and potentially harmful impurities into the final drug product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally unstable compounds, making it highly suitable for many pharmaceutical molecules.[1][2] Its versatility and high resolution allow for the separation, identification, and quantification of the main compound from its structurally similar impurities.[1]

A proposed Reversed-Phase HPLC (RP-HPLC) method is generally effective for the analysis of aromatic amides. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

Logical Framework for Purity Analysis in Drug Development

G cluster_0 Pre-clinical Phase cluster_1 Clinical & Manufacturing Phase API_Synthesis API Synthesis Purity_Analysis Purity Analysis of Intermediates (e.g., this compound) API_Synthesis->Purity_Analysis Yields Intermediate Impurity_Profiling Impurity Profiling Purity_Analysis->Impurity_Profiling Identifies & Quantifies Impurities Formulation Drug Product Formulation Purity_Analysis->Formulation Ensures Pure Starting Material Toxicology Toxicological Assessment Impurity_Profiling->Toxicology Informs Safety Studies Toxicology->Formulation Safety Data Stability_Testing Stability Testing Formulation->Stability_Testing QC Quality Control (QC) Stability_Testing->QC Regulatory Regulatory Submission QC->Regulatory Ensures Compliance G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Reference Standard Solution system_suitability System Suitability Test (Inject Standard) prep_standard->system_suitability prep_sample Prepare Test Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phase prep_mobile->system_suitability prep_mobile->inject_sample system_suitability->inject_sample If Passed acquire_data Acquire Chromatogram inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate % Purity and % Impurity integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

References

Efficacy of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide Against Fungal Strains: A Data-Driven Comparison

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations reveal a significant gap in publicly available research regarding the antifungal efficacy of the specific compound 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide. While commercial suppliers list it as an antifungal agent, detailed experimental data, including minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values against various fungal strains, remain unpublished in accessible scientific literature.

However, extensive research has been conducted on a closely related structural analog, 2-chloro-N-phenylacetamide . This compound has demonstrated notable antifungal properties against several clinically relevant fungal species. This guide will therefore focus on the available data for 2-chloro-N-phenylacetamide as a proxy, offering valuable insights into the potential antifungal profile of its substituted derivative. The experimental data presented herein pertains exclusively to 2-chloro-N-phenylacetamide.

Comparative Antifungal Activity of 2-chloro-N-phenylacetamide

The antifungal activity of 2-chloro-N-phenylacetamide has been evaluated against various fungal strains, primarily focusing on Candida and Aspergillus species. The data is summarized in the tables below.

Table 1: In Vitro Susceptibility of Candida Species to 2-chloro-N-phenylacetamide
Fungal StrainNo. of IsolatesMIC Range (µg/mL)MFC Range (µg/mL)
Candida albicans6128 - 256512 - 1024
Candida parapsilosis6128 - 2561024

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: In Vitro Susceptibility of Aspergillus flavus to 2-chloro-N-phenylacetamide
Fungal StrainNo. of IsolatesMIC Range (µg/mL)MFC Range (µg/mL)
Aspergillus flavusNot Specified16 - 25632 - 512

Experimental Protocols

The following sections detail the methodologies used to obtain the antifungal susceptibility data for 2-chloro-N-phenylacetamide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare fungal inoculum in RPMI-1640 medium a1 Add fungal inoculum to 96-well microplate p1->a1 Standardized Suspension p2 Prepare serial dilutions of 2-chloro-N-phenylacetamide a2 Add serially diluted compound to respective wells p2->a2 Concentration Gradient a3 Incubate at 35°C for 24-48 hours a2->a3 r1 Visually inspect for fungal growth inhibition a3->r1 r2 Determine MIC as the lowest concentration with no visible growth r1->r2

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Fungicidal Concentration (MFC) Assay

The MFC was determined as a subsequent step to the MIC assay.

MFC_Workflow cluster_mic From MIC Assay cluster_mfc_assay MFC Assay cluster_mfc_results Results m1 Select wells from MIC plate with no visible growth ma1 Aliquot a small volume from selected wells m1->ma1 ma2 Streak onto Sabouraud Dextrose Agar (SDA) plates ma1->ma2 ma3 Incubate at 35°C for 24-48 hours ma2->ma3 mr1 Observe for colony formation ma3->mr1 mr2 Determine MFC as the lowest concentration with no fungal growth mr1->mr2

Caption: Workflow for the Minimum Fungicidal Concentration (MFC) Assay.

Postulated Mechanism of Action for 2-chloro-N-phenylacetamide

While the precise mechanism of action for 2-chloro-N-phenylacetamide is not fully elucidated, some studies on its activity against Aspergillus flavus suggest a potential signaling pathway involvement. It is hypothesized that the compound may interfere with the fungal cell membrane by binding to ergosterol, a vital component of the membrane. Additionally, there is speculation about its potential to inhibit DNA synthesis.

Mechanism_of_Action Compound 2-chloro-N-phenylacetamide Ergosterol Ergosterol Binding Compound->Ergosterol Interacts with Inhibition Inhibition of DNA Synthesis Compound->Inhibition Potentially inhibits Membrane Fungal Cell Membrane Disruption Membrane Disruption Ergosterol->Disruption CellDeath Fungal Cell Death Disruption->CellDeath DNAsynthesis DNA Synthesis Inhibition->CellDeath

Caption: Postulated Mechanisms of Action for 2-chloro-N-phenylacetamide.

Structure-Activity Relationship of Brominated Chloroacetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of brominated chloroacetamide derivatives, focusing on their structure-activity relationships (SAR). The information is compiled from published experimental data to assist researchers in the fields of medicinal chemistry and drug development.

Introduction

Halogenated acetamides, particularly chloro- and bromo-substituted derivatives, are a class of compounds known for their diverse biological activities, including antimicrobial and cytotoxic effects. The introduction of bromine and chlorine atoms into the acetamide scaffold significantly influences their physicochemical properties and, consequently, their biological efficacy. This guide focuses on N-phenyl-2-chloroacetamides bearing bromine substituents on the phenyl ring, exploring how the position and presence of these halogens modulate their activity.

Comparative Biological Activity

The antimicrobial activity of a series of N-(substituted phenyl)-2-chloroacetamides has been evaluated against various pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for selected brominated and chlorinated derivatives, providing a basis for a comparative SAR analysis.

Antimicrobial Activity Data

The data presented below is sourced from a study by Bogdanović et al., where the antimicrobial activity of various N-(substituted phenyl)-2-chloroacetamides was assessed. This allows for a direct comparison of the influence of different halogen substitutions on the phenyl ring.

Table 1: Minimum Inhibitory Concentration (MIC) of Brominated and Chlorinated Phenylacetamides against Bacterial Strains

Compound IDSubstituent on Phenyl RingEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 25923) MIC (µg/mL)Methicillin-resistant S. aureus (MRSA) (ATCC 43300) MIC (µg/mL)
SP1 H>500250500
SP4 4-Chloro25062.5125
SP5 4-Bromo12531.2562.5
SP12 3-Bromo12562.5125

Table 2: Minimum Inhibitory Concentration (MIC) of Brominated and Chlorinated Phenylacetamides against Fungal Strains

Compound IDSubstituent on Phenyl RingCandida albicans (ATCC 10231) MIC (µg/mL)
SP1 H>500
SP4 4-Chloro250
SP5 4-Bromo125
SP12 3-Bromo250

Structure-Activity Relationship Analysis

The comparative data reveals several key structure-activity relationships:

  • Effect of Halogenation: The presence of a halogen on the phenyl ring generally enhances antimicrobial activity compared to the unsubstituted N-phenyl-2-chloroacetamide (SP1).

  • Influence of Bromine vs. Chlorine: The 4-bromo substituted compound (SP5) consistently demonstrates superior or equal activity compared to the 4-chloro substituted analog (SP4) against all tested strains. This suggests that the larger and more lipophilic bromine atom at the para position is favorable for antimicrobial action.

  • Positional Isomerism of Bromine: A comparison between the 4-bromo (SP5) and 3-bromo (SP12) derivatives indicates that the position of the bromine atom influences the spectrum of activity. While both show potent activity, the 4-bromo isomer is more effective against S. aureus, MRSA, and C. albicans.[1] This highlights the importance of the substituent's position in optimizing the biological response.

  • Lipophilicity: The enhanced activity of the halogenated compounds, particularly the brominated derivatives, is attributed to their increased lipophilicity.[1] Higher lipophilicity facilitates the passage of these molecules across the microbial cell membrane, allowing them to reach their intracellular targets more effectively.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the referenced literature.

Synthesis of N-(substituted phenyl)-2-chloroacetamides

Materials:

  • Substituted aniline (e.g., 4-bromoaniline, 3-bromoaniline)

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

Procedure:

  • A solution of the appropriately substituted aniline (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask.

  • Triethylamine (1.1 equivalents) is added to the solution, and the mixture is cooled in an ice bath.

  • Chloroacetyl chloride (1.1 equivalents) is added dropwise to the cooled solution with constant stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed successively with water, 1M HCl, and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-(substituted phenyl)-2-chloroacetamide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Synthesized chloroacetamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Negative control (medium with solvent)

Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the appropriate broth medium in the wells of a 96-well plate.

  • The standardized microbial inoculum is added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • A positive control well (containing a standard antimicrobial agent) and a negative control well (containing only the medium and solvent) are included on each plate.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in DMSO

Procedure:

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO alone is also included.

  • The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours.

  • The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Structure-Activity Relationships and Workflows

General Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of brominated chloroacetamides.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aniline Substituted Aniline (e.g., Bromoaniline) Reaction Acylation Reaction Aniline->Reaction ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction Purification Purification (Recrystallization) Reaction->Purification FinalProduct Brominated Chloroacetamide Purification->FinalProduct Antimicrobial Antimicrobial Assay (MIC Determination) FinalProduct->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50 Determination) FinalProduct->Cytotoxicity SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Cytotoxicity->SAR

Caption: General workflow for synthesis and biological evaluation.

Proposed Mechanism of Action

Haloacetamides are known to act as electrophiles that can form covalent bonds with nucleophilic residues, such as cysteine, in essential enzymes. This covalent modification can lead to enzyme inhibition and subsequent cell death.

G Compound Brominated Chloroacetamide Membrane Microbial Cell Membrane/Wall Compound->Membrane Passive Diffusion (Lipophilicity Dependent) Inhibition Covalent Adduct Formation (Enzyme Inhibition) Compound->Inhibition Enzyme Essential Enzyme (with Cysteine residue) Membrane->Enzyme Enzyme->Inhibition Nucleophilic Attack by Thiol Group Death Cell Death Inhibition->Death

Caption: Proposed mechanism of action for haloacetamides.

References

Chloroacetamide Antifungals: A Comparative Analysis of Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This guide provides a comparative analysis of the antifungal performance of chloroacetamide derivatives, with a focus on their activity against resistant fungal strains. While direct cross-resistance studies on 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide are not publicly available, this guide draws upon data from structurally similar chloroacetamides to offer valuable insights into the potential of this chemical class. The data presented herein is compiled from in vitro studies and is intended to inform further research and development in the pursuit of novel antifungal agents.

Comparative Antifungal Activity of Chloroacetamide Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative chloroacetamide compounds against a panel of fungal pathogens, including strains with known resistance to conventional antifungal drugs.

Table 1: Antifungal Activity of N-4-bromophenyl-2-chloroacetamide (4-BFCA) Against Multi-resistant Fusarium Strains [1]

Fungal Strain4-BFCA MIC (µg/mL)Amphotericin B MIC (µg/mL)
Fusarium solani25>16
Fusarium oxysporum50>16
Fusarium verticillioides258
Fusarium keratoplasticum12.54

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide Against Fluconazole-Resistant Candida Species [2][3][4]

Fungal Strain2-chloro-N-phenylacetamide MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans (Fluconazole-Resistant Isolate 1)128≥640.5
Candida albicans (Fluconazole-Resistant Isolate 2)256≥641
Candida parapsilosis (Fluconazole-Resistant Isolate 1)128320.25
Candida parapsilosis (Fluconazole-Resistant Isolate 2)256160.5

Table 3: Antifungal Activity of Chloroacetamide Derivatives Against Dermatophytes and Candida Species [5]

CompoundFungal SpeciesMIC Range (µg/mL)
Compound 2 (a chloroacetamide derivative)Candida species25-50
Dermatophytes3.12-50
Compound 3 (a chloroacetamide derivative)Candida species25-50
Dermatophytes3.12-50
Compound 4 (a chloroacetamide derivative)Candida species25-50
Dermatophytes3.12-50

Experimental Protocols

The following is a detailed methodology for the broth microdilution antifungal susceptibility testing, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M28-A2 guidelines, which were referenced in the studies cited.[5][6][7][8]

1. Preparation of Antifungal Stock Solutions:

  • Antifungal compounds (chloroacetamide derivatives and standard antifungals) are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Serial two-fold dilutions are then prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve the desired final concentrations for the assay.

2. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • This suspension is then further diluted in RPMI 1640 medium to obtain the final inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

3. Broth Microdilution Assay:

  • The assay is performed in sterile 96-well microtiter plates.

  • Each well contains 100 µL of the appropriate dilution of the antifungal agent in RPMI 1640 medium.

  • 100 µL of the standardized fungal inoculum is added to each well, resulting in a final volume of 200 µL.

  • Control wells are included: a growth control (inoculum without antifungal) and a sterility control (medium without inoculum).

4. Incubation:

  • The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

  • Growth inhibition is assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Proposed Mechanism of Action and Signaling Pathway

The precise molecular mechanism of antifungal action for chloroacetamides is still under investigation. However, based on existing research on this class of compounds, a multi-faceted mechanism is plausible. Chloroacetamides are known to inhibit very-long-chain fatty acid (VLCFA) elongases in plants.[9] A similar mode of action in fungi could disrupt the synthesis of essential membrane components. Furthermore, some studies suggest an interaction with ergosterol in the fungal cell membrane, which could lead to membrane disruption and increased permeability.[10]

Below is a diagram illustrating a proposed mechanism of action for chloroacetamide antifungals.

G cluster_extracellular Extracellular cluster_cell_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm Chloroacetamide Chloroacetamide Membrane_Transport Membrane Transport Chloroacetamide->Membrane_Transport Ergosterol Ergosterol Chloroacetamide->Ergosterol Interaction VLCFA_Elongase VLCFA Elongase (Target Enzyme) Membrane_Transport->VLCFA_Elongase Membrane_Disruption Membrane Disruption & Increased Permeability Ergosterol->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death VLCFA_Synthesis VLCFA Synthesis VLCFA_Elongase->VLCFA_Synthesis Inhibition Membrane_Integrity Compromised Membrane Integrity VLCFA_Synthesis->Membrane_Integrity Membrane_Integrity->Cell_Death

Proposed mechanism of action for chloroacetamide antifungals.

Conclusion

The available data suggests that chloroacetamide derivatives represent a promising class of compounds with significant antifungal activity, including against strains resistant to conventional therapies. Their potential multi-target mechanism of action may contribute to a lower propensity for resistance development. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of antifungal drug discovery and development. Further investigation into the precise mechanism of action and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, a halogenated organic compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service that can perform high-temperature incineration.

Experimental Protocol for Waste Collection:

  • Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.

  • Waste Container: Collect all waste containing this compound (including contaminated consumables like gloves, weigh boats, and paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be designated for "Halogenated Organic Waste."

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • The relevant hazard pictograms (e.g., irritant, environmental hazard)

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.

Quantitative Data and Regulatory Information

Specific quantitative data, such as a Reportable Quantity (RQ) under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), is not explicitly established for this compound. However, as a halogenated organic compound, it falls under general hazardous waste regulations. The table below summarizes key regulatory information for this class of chemical waste.

ParameterGuidelineRegulatory Context
EPA Hazardous Waste Code Likely falls under "F" codes (e.g., F001, F002) if it is a spent solvent waste, or "U" or "P" codes if it is a discarded commercial chemical product. The specific code must be determined by a qualified professional.Resource Conservation and Recovery Act (RCRA)
Disposal Method Incineration at a permitted hazardous waste facility.RCRA and local regulations
Land Disposal Prohibited for untreated halogenated organic compounds.RCRA Land Disposal Restrictions
Reportable Quantity (RQ) Not specifically listed. In the absence of a specific value, any unlisted hazardous waste exhibiting a hazardous characteristic has a default RQ of 100 pounds.CERCLA

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage and Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Designated 'Halogenated Organic Waste' Container fume_hood->container collect_waste Collect all contaminated materials (solid and liquid) in the container container->collect_waste seal_label Securely Seal and Label Container with Chemical Name and Hazard Info collect_waste->seal_label storage Store in Satellite Accumulation Area seal_label->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company storage->contact_ehs disposal Arrange for Professional Disposal (Incineration) contact_ehs->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.